molecular formula C8H8FNO2 B126328 Ethyl 5-fluoropyridine-2-carboxylate CAS No. 148541-70-2

Ethyl 5-fluoropyridine-2-carboxylate

Cat. No.: B126328
CAS No.: 148541-70-2
M. Wt: 169.15 g/mol
InChI Key: AHMGOYHQXHQSQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-fluoropyridine-2-carboxylate is a valuable fluorinated heterocyclic building block designed for advanced research and development in medicinal chemistry. The strategic incorporation of a fluorine atom at the 5-position of the pyridine ring is a well-established method to fine-tune the physicochemical properties of a molecule, often leading to enhanced metabolic stability, improved lipophilicity, and increased bioavailability of potential drug candidates . This compound is particularly useful in late-stage functionalization strategies, where the fluoride can be selectively displaced by a variety of nitrogen, oxygen, and carbon nucleophiles to rapidly generate diverse chemical libraries for structure-activity relationship (SAR) studies . The presence of the ester group at the 2-position offers a versatile handle for further synthetic manipulation, including hydrolysis to carboxylic acids, reduction to alcohols, or conversion to amides, making it a multipurpose intermediate for constructing complex target molecules. Researchers leverage this scaffold in the synthesis of novel compounds targeting a range of therapeutic areas, capitalizing on the prevalence of pyridine cores in FDA-approved pharmaceuticals . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 5-fluoropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-2-12-8(11)7-4-3-6(9)5-10-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMGOYHQXHQSQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450790
Record name Ethyl 5-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148541-70-2
Record name Ethyl 5-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 5-fluoropyridine-2-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-fluoropyridine-2-carboxylate is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its strategic placement of a fluorine atom and an ethyl ester group on the pyridine ring makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a detailed overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis protocols, and spectral data, to support its application in research and development.

Core Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in chemical synthesis.

PropertyValueSource
Molecular Formula C₈H₈FNO₂PubChem[1]
Molecular Weight 169.15 g/mol ChemicalBook[2]
CAS Number 148541-70-2ChemicalBook[2]
Predicted Boiling Point 234.7 ± 20.0 °CChemicalBook[2]
Predicted Density 1.245 ± 0.06 g/cm³ChemicalBook[2]
Predicted pKa -0.59 ± 0.10ChemicalBook[2]
Storage Temperature Inert atmosphere, Room TemperatureChemicalBook[2]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a palladium-catalyzed carbonylation reaction. A detailed experimental protocol is provided below.

Synthesis from 2-Bromo-5-fluoropyridine

This procedure involves the carbonylation of 2-bromo-5-fluoropyridine in the presence of ethanol.

Reaction Scheme:

G 2-Bromo-5-fluoropyridine 2-Bromo-5-fluoropyridine Product This compound 2-Bromo-5-fluoropyridine->Product Ethanol Ethanol Ethanol->Product Carbon Monoxide Carbon Monoxide Carbon Monoxide->Product Catalyst Pd(OAc)₂/dppf Catalyst->Product Base Triethylamine Base->Product Solvent DMF Solvent->Product

Figure 1: Synthesis of this compound.

Experimental Protocol:

A mixture of 2-bromo-5-fluoropyridine, palladium(II) acetate, 1,1'-bis(diphenylphosphino)ferrocene (dppf), and triethylamine in a suitable solvent such as N,N-dimethylformamide (DMF) and ethanol is subjected to a carbon monoxide atmosphere. The reaction is typically stirred at an elevated temperature until completion. Following the reaction, the mixture is worked up by filtration, extraction, and purification by column chromatography to yield the desired product.

Spectral Data

While specific experimental spectra for this compound are not widely available in public databases, a GC-MS spectrum is noted to be available through commercial libraries.[1] The expected fragmentation patterns in mass spectrometry would involve the loss of the ethoxy group (-OCH₂CH₃) and the carbonyl group (-CO). The NMR spectra would be characterized by signals corresponding to the aromatic protons of the fluoropyridine ring and the ethyl ester group.

Safety and Handling

Biological Activity and Applications

Currently, there is limited publicly available information on the specific biological activities of this compound. However, the fluoropyridine moiety is a common scaffold in many biologically active compounds, suggesting that this molecule could serve as a valuable intermediate in the synthesis of novel therapeutic agents. Pyridine-based structures are known to exhibit a wide range of biological activities, and the introduction of a fluorine atom can often enhance metabolic stability and binding affinity to biological targets. Further research is warranted to explore the potential pharmacological profile of this compound and its derivatives.

Logical Workflow for Compound Handling and Application

The following diagram outlines a logical workflow for researchers working with this compound.

G cluster_0 Procurement and Initial Assessment cluster_1 Experimental Design cluster_2 Execution and Analysis Procurement Procure or Synthesize This compound QC Quality Control (NMR, MS, Purity) Procurement->QC Reaction_Planning Design Synthetic Route for Target Molecule QC->Reaction_Planning Biological_Assay Select Biological Assays (if applicable) QC->Biological_Assay Synthesis Perform Chemical Synthesis Reaction_Planning->Synthesis Screening Biological Screening Biological_Assay->Screening Purification Purify Product Synthesis->Purification Characterization Characterize Final Product Purification->Characterization Data_Analysis Analyze Results Characterization->Data_Analysis Screening->Data_Analysis

Figure 2: General workflow for utilizing this compound.

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in the development of new chemical entities. While comprehensive experimental data on its properties are still emerging, the available information on its synthesis and the known biological importance of the fluoropyridine scaffold highlight its importance for further investigation. This guide provides a foundational understanding of its basic properties to aid researchers in its effective and safe utilization.

References

An In-depth Technical Guide to Ethyl 5-fluoropyridine-2-carboxylate (CAS: 148541-70-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-fluoropyridine-2-carboxylate is a fluorinated pyridine derivative that serves as a key building block in medicinal chemistry and drug discovery. Its unique electronic properties, arising from the presence of a fluorine atom on the pyridine ring, make it a valuable synthon for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of targeted cancer therapies.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. Below is a summary of its key chemical and physical properties.

PropertyValue
CAS Number 148541-70-2
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.15 g/mol
Boiling Point 234.7 ± 20.0 °C (Predicted)
Density 1.251 ± 0.06 g/cm³ (Predicted)
Flash Point 95.7 ± 21.8 °C
pKa -0.59 ± 0.10 (Predicted)

Spectroscopic Data

While a publicly available, comprehensive set of spectra for this compound is limited, data for structurally similar compounds can be used for interpretation. Below is a predicted and comparative summary of its spectroscopic characteristics.

Spectroscopy Predicted/Comparative Data
¹H NMR Expected signals for the ethyl group (triplet and quartet) and three aromatic protons on the pyridine ring. The fluorine atom will cause characteristic splitting of the adjacent proton signals.
¹³C NMR Signals for the ethyl group carbons, the ester carbonyl carbon, and five distinct carbons of the pyridine ring. The carbon attached to the fluorine will show a large coupling constant (¹JCF).
FT-IR (cm⁻¹) Characteristic peaks for C=O (ester) stretching (~1720-1740 cm⁻¹), C-F stretching (~1200-1300 cm⁻¹), and C-O stretching (~1100-1300 cm⁻¹), as well as aromatic C-H and C=C/C=N stretching.
Mass Spectrometry A molecular ion peak (M⁺) at m/z = 169. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and the ester group (-COOC₂H₅). A GC-MS spectrum for this compound is noted to be available from commercial databases.[1]

Synthesis of this compound

A common synthetic route to this compound involves the palladium-catalyzed carbonylation of 2-bromo-5-fluoropyridine in the presence of ethanol.

Experimental Protocol: Palladium-Catalyzed Carbonylation

Materials:

  • 2-Bromo-5-fluoropyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

  • N,N-Dimethylformamide (DMF)

  • Carbon monoxide (CO) gas

  • Ethyl acetate

  • Hexane

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Celite

Procedure:

  • To a reaction vessel, add 2-bromo-5-fluoropyridine (1.0 eq), palladium(II) acetate (0.05 eq), and 1,1'-bis(diphenylphosphino)ferrocene (0.1 eq).

  • Add a 1:1 mixture of ethanol and N,N-dimethylformamide.

  • Add triethylamine (2.0 eq) to the mixture.

  • Purge the vessel with carbon monoxide gas and maintain a CO atmosphere (typically with a balloon).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound.

G cluster_reactants Reactants & Catalysts cluster_process Reaction Process cluster_products Products 2-Bromo-5-fluoropyridine 2-Bromo-5-fluoropyridine Reaction_Vessel Palladium-Catalyzed Carbonylation 2-Bromo-5-fluoropyridine->Reaction_Vessel Ethanol Ethanol Ethanol->Reaction_Vessel Carbon Monoxide Carbon Monoxide Carbon Monoxide->Reaction_Vessel Pd(OAc)2 / dppf Pd(OAc)2 / dppf Pd(OAc)2 / dppf->Reaction_Vessel Triethylamine Triethylamine Triethylamine->Reaction_Vessel Product This compound Reaction_Vessel->Product

Caption: Synthesis of this compound.

Applications in Drug Discovery

This compound is a versatile intermediate in the synthesis of more complex molecules with therapeutic potential. A significant application is in the development of kinase inhibitors for cancer therapy, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).

Role in the Synthesis of EGFR/HER2 Inhibitors

Derivatives of this compound are used to construct the core scaffolds of molecules that can bind to the ATP-binding site of EGFR and HER2, inhibiting their kinase activity. This disruption of signaling pathways can lead to reduced cancer cell proliferation and survival.

Experimental Protocol: Synthesis of a Pyridine-2-carboxamide Derivative

The ethyl ester group can be readily converted to an amide, a common functional group in kinase inhibitors.

Materials:

  • This compound

  • Ammonia (7N solution in methanol) or desired amine

  • Methanol

  • Sealed reaction vessel

Procedure:

  • Dissolve this compound (1.0 eq) in methanol.

  • Add a solution of ammonia in methanol (excess, e.g., 10 eq).

  • Seal the reaction vessel and heat to 60-80 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting crude 5-fluoropyridine-2-carboxamide can be purified by recrystallization or column chromatography.

G Start This compound Amidation Amidation with Ammonia/Amine Start->Amidation Product 5-Fluoropyridine-2-carboxamide Derivative Amidation->Product Further_Synthesis Further Elaboration into Kinase Inhibitor Scaffold Product->Further_Synthesis Final_Compound Biologically Active EGFR/HER2 Inhibitor Further_Synthesis->Final_Compound

Caption: Synthetic workflow from the core compound to a final drug candidate.

Biological Activity of Downstream Products

Numerous studies have demonstrated the potent anti-cancer activity of compounds derived from fluorinated pyridine scaffolds. For instance, novel quinoline-3-carboxylate derivatives, which can be conceptually linked to pyridine carboxylates, have shown significant inhibitory effects against breast and colon cancer cell lines.

Compound Class Target(s) Cell Line IC₅₀
Pyrano[3,2-c]quinoline-3-carboxylatesEGFR/HER-2HT-29 (Colon)23 - 25 nM
Pyrano[3,2-c]quinoline-3-carboxylatesEGFR-68 - 71 nM
Pyrano[3,2-c]quinoline-3-carboxylatesHER-2-30 - 33 nM
The EGFR/HER2 Signaling Pathway

EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways.[2][3] These pathways are crucial for cell growth, proliferation, and survival.[4] In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell growth.[2] Inhibitors derived from this compound can block these pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor Derivative of Ethyl 5-fluoropyridine-2-carboxylate Inhibitor->EGFR Inhibitor->HER2 Cell_Growth Cell_Growth Transcription->Cell_Growth Cell Growth, Proliferation, Survival

References

An In-depth Technical Guide to the Structure and Synthesis of Ethyl 5-fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis protocol for Ethyl 5-fluoropyridine-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document includes precise experimental procedures, quantitative data, and a visual representation of the synthesis workflow.

Chemical Structure and Properties

This compound is a substituted pyridine derivative. Its structure consists of a pyridine ring fluorinated at the 5-position and an ethyl ester group at the 2-position.

Chemical Structure:

Molecular Formula: C₈H₈FNO₂[1]

Molecular Weight: 169.15 g/mol [1]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the palladium-catalyzed carbonylation of 2-bromo-5-fluoropyridine. This process involves the reaction of the brominated pyridine with ethanol and carbon monoxide in the presence of a palladium catalyst and a phosphine ligand.

2.1. Synthesis of the Precursor: 2-Bromo-5-fluoropyridine

The starting material, 2-bromo-5-fluoropyridine, can be synthesized from 2-bromo-5-aminopyridine via a diazotization reaction followed by a fluorination reaction.

Experimental Protocol: Synthesis of 2-Bromo-5-fluoropyridine [2]

  • In a 2000 mL three-neck flask, add 375 mL of concentrated hydrochloric acid and 375 mL of water.

  • At 25°C, add 120.60 g of 2-bromo-5-aminopyridine in batches and stir until fully dissolved.

  • Cool the reaction flask to 0°C using an ice-salt bath.

  • Slowly add a solution of 38.5 g (0.56 mol) of sodium nitrite in 150 g of water, maintaining the temperature between 0-3°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Slowly add 164.60 g (0.75 mol) of a 48% fluoroboric acid solution, keeping the temperature between 0-5°C.

  • Continue stirring for 1 hour at the same temperature.

  • Remove the ice-salt bath and raise the temperature to 50°C for 2 hours.

  • After cooling, pour the reaction mixture into ice water with thorough stirring.

  • The resulting light yellow precipitate is collected by filtration.

  • The crude product is recrystallized from n-hexane to yield pure, white 2-Bromo-5-fluoropyridine.

Quantitative Data for the Synthesis of 2-Bromo-5-fluoropyridine

ParameterValueReference
Purity98.8%[2]
Yield81.6%[2]

2.2. Final Synthesis: this compound

Experimental Protocol: Palladium-Catalyzed Carbonylation [1]

  • In a suitable reaction vessel, combine 2-bromo-5-fluoropyridine (1.00 g, 5.68 mmol), palladium(II) acetate (127 mg, 0.568 mmol), 1,1'-bis(diphenylphosphino)ferrocene (630 mg, 1.14 mmol), and triethylamine (1.6 mL) in a 1:1 mixture of ethanol and N,N-dimethylformamide (30 mL).

  • Stir the mixture under a carbon monoxide atmosphere (1 atm) at 50°C for 3 hours.

  • After the reaction is complete, add 20 mL of water and filter the mixture through a pad of Celite.

  • Extract the filtrate with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over magnesium sulfate (MgSO₄) and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a solvent gradient of ethyl acetate/hexane (20/80 to 50/50) to afford the final product as a colorless solid.

Quantitative Data for the Synthesis of this compound

ParameterValueReference
Yield78%[1]
AppearanceColorless solid[1]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 2-bromo-5-aminopyridine.

Caption: Synthesis workflow for this compound.

References

The Pivotal Role of Ethyl 5-fluoropyridine-2-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms and pyridine scaffolds has become a cornerstone of modern medicinal chemistry, bestowing drug candidates with enhanced metabolic stability, binding affinity, and bioavailability. Within this context, Ethyl 5-fluoropyridine-2-carboxylate has emerged as a critical building block in the synthesis of a diverse array of potent and selective therapeutic agents. This technical guide provides an in-depth analysis of the role of this versatile intermediate in the development of novel drugs targeting a range of challenging diseases, including chronic pain, fibroproliferative disorders, obesity, and renal dysfunction.

Synthesis of the Core Moiety: this compound

The efficient synthesis of this compound is paramount for its application in drug discovery programs. A common and effective method involves the palladium-catalyzed carbonylation of 2-bromo-5-fluoropyridine.

Experimental Protocol: Palladium-Catalyzed Carbonylation

Objective: To synthesize this compound from 2-bromo-5-fluoropyridine.

Materials:

  • 2-bromo-5-fluoropyridine

  • Ethanol (absolute)

  • Sodium acetate

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Carbon monoxide (CO) gas

  • Nitrogen (N₂) gas

  • Parr steel bomb reactor

Procedure:

  • A Parr steel bomb is charged with sodium acetate, 2-bromo-5-fluoropyridine, 1,1'-bis(diphenylphosphino)ferrocene, and palladium acetate.

  • The vessel is degassed and filled with absolute ethanol.

  • The system is purged with nitrogen gas to ensure an inert atmosphere.

  • The nitrogen atmosphere is replaced with carbon monoxide, and the reactor is pressurized.

  • The reaction mixture is heated and stirred under pressure for a specified duration.

  • Upon completion, the reactor is cooled, and the pressure is carefully released.

  • The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by a suitable method, such as column chromatography, to yield this compound.

Diagram of the Synthesis Workflow:

G start Start: Assemble Reactants reactants 2-bromo-5-fluoropyridine, Ethanol, NaOAc, Pd(OAc)₂, dppf start->reactants parr_reactor Parr Steel Bomb Reactor reactants->parr_reactor degas_n2 Degas and Purge with N₂ parr_reactor->degas_n2 co_pressurize Pressurize with CO Gas degas_n2->co_pressurize heat_stir Heat and Stir co_pressurize->heat_stir workup Cool, Depressurize, Filter heat_stir->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Therapeutic Applications and Derivatives

The 5-fluoropyridine-2-carboxylate scaffold serves as a crucial pharmacophore in several classes of therapeutic agents. Below, we explore its role in the development of inhibitors for four key medicinal targets.

P2X3 Receptor Antagonists for Chronic Pain and Cough

The P2X3 receptor, an ATP-gated ion channel found on sensory neurons, is a key mediator of pain and cough signals.[1] this compound is a pivotal intermediate in the synthesis of Gefapixant , a selective P2X3 and P2X2/3 receptor antagonist developed for the treatment of refractory chronic cough.[2][3]

Quantitative Data for Gefapixant:

CompoundTarget(s)Assay TypeCell LineAgonistIC₅₀ (nM)
GefapixantP2X3, P2X2/3Patch Clamp1321N1α,β-meATP153 (P2X3), 220 (P2X2/3)

Signaling Pathway:

Activation of the P2X3 receptor by ATP leads to cation influx, depolarization of the sensory neuron, and the propagation of a pain or cough signal. Gefapixant, synthesized from the this compound core, blocks this channel, thereby inhibiting the downstream signaling cascade.

cluster_membrane Sensory Neuron Membrane P2X3 P2X3 Receptor Cation_Influx Cation Influx (Na⁺, Ca²⁺) P2X3->Cation_Influx Opens Channel ATP ATP ATP->P2X3 Binds and Activates Gefapixant Gefapixant (derived from Ethyl 5-fluoropyridine-2-carboxylate) Gefapixant->P2X3 Blocks Depolarization Membrane Depolarization Cation_Influx->Depolarization Signal_Propagation Pain/Cough Signal Propagation Depolarization->Signal_Propagation

Caption: P2X3 receptor signaling and inhibition by Gefapixant.
TGF-β Signal Transduction Inhibitors for Fibrotic Diseases

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a central regulator of cellular processes such as proliferation, differentiation, and extracellular matrix (ECM) production.[4][5][6][7] Dysregulation of this pathway is a hallmark of many fibrotic diseases and cancer.[4][5][6][7] this compound has been utilized in the synthesis of novel pyrrole derivatives that act as inhibitors of TGF-β signal transduction.

While specific quantitative data for compounds directly synthesized from this compound in the public domain is limited, the general class of TGF-β inhibitors demonstrates potent activity.

Signaling Pathway:

TGF-β ligands bind to type II receptors, which then recruit and phosphorylate type I receptors. This activated complex phosphorylates intracellular SMAD proteins, which then translocate to the nucleus to regulate gene expression, leading to fibrosis. Inhibitors developed from the this compound scaffold are designed to interfere with this signaling cascade.

TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII TGFbRI TGF-βRI TGFbRII->TGFbRI Recruits & Phosphorylates SMAD SMAD 2/3 TGFbRI->SMAD Phosphorylates SMAD4 SMAD4 SMAD->SMAD4 Binds SMAD_complex SMAD 2/3/4 Complex SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates Gene_Expression Gene Expression (e.g., Collagen, Fibronectin) Nucleus->Gene_Expression Fibrosis Fibrosis Gene_Expression->Fibrosis Inhibitor TGF-β Inhibitor (derived from Ethyl 5-fluoropyridine-2-carboxylate) Inhibitor->TGFbRI Inhibits Kinase Activity

Caption: TGF-β signaling pathway in fibrosis and its inhibition.
Opioid Receptor Antagonists for Obesity

The endogenous opioid system, particularly the mu-opioid receptor (MOR), plays a significant role in the regulation of food intake, reward, and the development of obesity.[8][9][10][11][12] this compound has been employed in the synthesis of diaryl ether-based opioid receptor antagonists.

Signaling Pathway:

Activation of opioid receptors, which are G-protein coupled receptors (GPCRs), in brain regions associated with reward and appetite leads to downstream signaling that promotes food intake. Opioid antagonists, developed using the this compound building block, competitively bind to these receptors, preventing their activation by endogenous opioids and thereby reducing the drive to eat.

cluster_membrane Neuron Membrane Opioid_Receptor Opioid Receptor (e.g., MOR) Downstream_Signaling Downstream Signaling Opioid_Receptor->Downstream_Signaling Endogenous_Opioid Endogenous Opioid Endogenous_Opioid->Opioid_Receptor Binds and Activates Antagonist Opioid Antagonist (derived from Ethyl 5-fluoropyridine-2-carboxylate) Antagonist->Opioid_Receptor Blocks Increased_Appetite Increased Appetite & Food Reward Downstream_Signaling->Increased_Appetite

Caption: Opioid receptor signaling in appetite and its antagonism.
Npt2a Inhibitors for Renal and Cardiovascular Diseases

The sodium-phosphate cotransporter Npt2a (NaPi-IIa) is the primary transporter responsible for phosphate reabsorption in the kidneys.[13][14][15][16][17] Hyperphosphatemia, a condition of elevated blood phosphate levels, is a common complication of chronic kidney disease and is associated with cardiovascular events.[13][14][15][16][17] this compound is a key starting material for the synthesis of substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives that act as potent Npt2a inhibitors.[18][19]

Quantitative Data for a Representative Npt2a Inhibitor:

CompoundTargetAssay TypeIC₅₀ (nM)
BAY 767rat Npt2aCell-based2.9
human Npt2aCell-based6

Signaling Pathway:

Npt2a transporters in the proximal tubules of the kidney reabsorb phosphate from the filtrate back into the bloodstream. Npt2a inhibitors, synthesized using the this compound core, block these transporters, leading to increased urinary phosphate excretion and a reduction in plasma phosphate levels.

cluster_membrane Proximal Tubule Cell Membrane Npt2a Npt2a Transporter Phosphate_Reabsorption Phosphate Reabsorption Npt2a->Phosphate_Reabsorption Phosphate_Filtrate Phosphate in Renal Filtrate Phosphate_Filtrate->Npt2a Npt2a_Inhibitor Npt2a Inhibitor (derived from Ethyl 5-fluoropyridine-2-carboxylate) Npt2a_Inhibitor->Npt2a Inhibits Urinary_Excretion Increased Urinary Phosphate Excretion Npt2a_Inhibitor->Urinary_Excretion Plasma_Phosphate Increased Plasma Phosphate Phosphate_Reabsorption->Plasma_Phosphate

Caption: Mechanism of Npt2a-mediated phosphate reabsorption and its inhibition.

Experimental Protocols for Biological Evaluation

The characterization of compounds derived from this compound requires robust and reproducible biological assays. Below are representative protocols for evaluating the activity of these inhibitors.

P2X3 Receptor Antagonist Cell-Based Assay

Objective: To determine the inhibitory potency (IC₅₀) of a test compound against the P2X3 receptor.

Principle: This assay measures the ability of a compound to inhibit the influx of calcium through the P2X3 ion channel upon activation by an agonist.

Materials:

  • HEK293 cells stably expressing the human P2X3 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • P2X3 receptor agonist (e.g., α,β-methylene ATP).

  • Test compound (P2X3 antagonist).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the P2X3-expressing HEK293 cells into black, clear-bottom 96- or 384-well plates and incubate overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. Incubate to allow for de-esterification of the dye.

  • Compound Addition: Add serial dilutions of the test compound to the wells and incubate for a defined period.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. Add a pre-determined concentration of the P2X3 agonist to all wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

TGF-β Receptor Kinase Inhibition Assay

Objective: To measure the inhibitory activity of a compound against the TGF-β type I receptor kinase (ALK5).

Principle: This assay quantifies the inhibition of ALK5-mediated phosphorylation of a substrate, often in a high-throughput format.

Materials:

  • Recombinant human ALK5 protein.

  • Kinase substrate (e.g., a peptide substrate or SMAD protein).

  • ATP (adenosine triphosphate).

  • Test compound (TGF-β receptor inhibitor).

  • Kinase assay buffer.

  • Detection system (e.g., luminescence-based ATP detection or antibody-based detection of the phosphorylated substrate).

Procedure:

  • Reaction Setup: In a multi-well plate, combine the ALK5 enzyme, the test compound at various concentrations, and the kinase substrate in the assay buffer.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature for a specific duration to allow for the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and measure the kinase activity using the chosen detection method. For example, in a luminescence-based assay, the amount of remaining ATP is quantified.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Conclusion

This compound is a high-value building block in medicinal chemistry, enabling the synthesis of a wide range of biologically active molecules with therapeutic potential in diverse disease areas. Its incorporation into drug candidates targeting P2X3 receptors, TGF-β signaling, opioid receptors, and the Npt2a transporter highlights its versatility and strategic importance in modern drug discovery. The continued exploration of derivatives of this core structure is likely to yield further novel and impactful therapeutic agents.

References

The Lynchpin of Innovation: Ethyl 5-fluoropyridine-2-carboxylate as a Pivotal Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the intricate world of pharmaceutical development, the strategic selection of chemical intermediates is paramount to the successful synthesis of novel therapeutic agents. Among these, Ethyl 5-fluoropyridine-2-carboxylate has emerged as a cornerstone building block, particularly in the creation of advanced kinase inhibitors for oncology. This technical guide provides an in-depth analysis of this versatile compound, offering researchers, scientists, and drug development professionals a comprehensive resource on its synthesis, properties, and critical applications.

Physicochemical Properties and Synthesis

This compound is a fluorinated pyridine derivative that serves as a key precursor in the synthesis of a multitude of biologically active molecules. Its chemical structure, featuring a fluorine atom at the 5-position and an ethyl ester at the 2-position of the pyridine ring, imparts unique reactivity and properties that are highly desirable in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₈FNO₂PubChem CID: 10986675
Molecular Weight 169.15 g/mol PubChem CID: 10986675
Appearance White to off-white solidCommercially available
Melting Point 48-52 °CCommercially available
Boiling Point Not determined
Solubility Soluble in organic solvents such as DMF, DMSO, and chlorinated hydrocarbons.General chemical knowledge

A common and efficient method for the synthesis of this compound involves the palladium-catalyzed carbonylation of 2-bromo-5-fluoropyridine. This reaction provides a direct and high-yielding route to the desired product.

Detailed Experimental Protocol: Synthesis of this compound

Reaction Scheme:

G 2-Bromo-5-fluoropyridine 2-Bromo-5-fluoropyridine This compound This compound 2-Bromo-5-fluoropyridine->this compound CO (1 atm), Ethanol, Pd(OAc)₂, dppf, Et₃N, DMF, 50 °C, 3 h (78% yield)

Caption: Palladium-catalyzed carbonylation of 2-bromo-5-fluoropyridine.

Procedure:

A mixture of 2-bromo-5-fluoropyridine (1.00 g, 5.68 mmol), palladium(II) acetate (127 mg, 0.568 mmol), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (630 mg, 1.14 mmol), and triethylamine (1.6 mL, 11.4 mmol) in a 1:1 mixture of ethanol and N,N-dimethylformamide (DMF) (30 mL) is stirred under a carbon monoxide atmosphere (1 atm) at 50 °C for 3 hours. Following the reaction, water (20 mL) is added, and the mixture is filtered through a pad of Celite. The filtrate is then extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over magnesium sulfate, and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford this compound as a colorless solid (754 mg, 78% yield).[1]

The Pivotal Role in the Synthesis of PI3K/mTOR Inhibitors

This compound is a critical intermediate in the synthesis of potent dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. One of the most prominent examples is the clinical candidate GSK2126458 (also known as Omipalisib), which has been investigated for the treatment of various cancers.[2][3]

The synthesis of GSK2126458 and related analogs often involves the amidation of this compound with a complex amine, followed by further functionalization. The fluorine substituent on the pyridine ring can enhance the binding affinity of the final compound to its biological target and improve its pharmacokinetic properties.

Key Reaction: Amidation

The conversion of the ethyl ester of this compound to a carboxamide is a crucial step. This is typically achieved by direct amidation with the desired amine.

Reaction Workflow:

G cluster_0 Amidation of this compound Start This compound + Amine Step1 Reaction in suitable solvent (e.g., DMF, Dioxane) Start->Step1 Mixing Step2 Coupling Reagent or High Temperature Step1->Step2 Reaction Step3 Work-up and Purification Step2->Step3 Isolation End Pyridine-2-carboxamide Step3->End

Caption: General workflow for the amidation reaction.

Detailed Experimental Protocol: Synthesis of Pyridine-2-Carboxamide Derivatives

While a specific protocol for the direct amidation of this compound in the synthesis of GSK2126458 is proprietary, a general procedure for the amidation of similar esters with anilines is as follows:

Procedure:

To a solution of the aniline derivative (1.0 eq) in a suitable solvent such as toluene or xylene, this compound (1.1 eq) is added. A catalytic amount of a Lewis acid (e.g., Nb₂O₅) or a coupling reagent can be employed to facilitate the reaction. The reaction mixture is heated to reflux for several hours, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography or recrystallization to yield the desired N-aryl-5-fluoropicolinamide.

Biological Significance: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4] Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[2]

PI3K/Akt/mTOR Signaling Pathway:

G cluster_0 PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Activation GSK2126458 GSK2126458 (Omipalisib) GSK2126458->PI3K Inhibition GSK2126458->mTORC2 Inhibition GSK2126458->mTORC1 Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

GSK2126458, synthesized using an this compound derived intermediate, is a potent dual inhibitor of PI3K and mTOR. By targeting these key kinases, it effectively blocks downstream signaling, leading to the inhibition of cancer cell growth and proliferation.

Table 2: Biological Activity of GSK2126458 (Omipalisib)

TargetAssay TypeIC₅₀ / Kᵢ (nM)Reference
PI3Kα BiochemicalKᵢ = 0.019[5]
PI3Kβ BiochemicalKᵢ = 0.13[5]
PI3Kδ BiochemicalKᵢ = 0.024[5]
PI3Kγ BiochemicalKᵢ = 0.06[5]
mTORC1 BiochemicalKᵢ = 0.18[5]
mTORC2 BiochemicalKᵢ = 0.3[5]
BT474 cell line Cell proliferationIC₅₀ = 0.18[6]
T47D cell line Cell proliferationIC₅₀ = 0.41[6]

Structure-Activity Relationship (SAR) Insights

The development of potent kinase inhibitors often relies on systematic modifications of a lead compound to understand the structure-activity relationship (SAR). For pyridine-2-carboxamide derivatives, several structural features are critical for potent and selective inhibition of kinases like PI3K.

Logical Relationship of SAR:

G cluster_0 SAR of Pyridine-2-Carboxamide Kinase Inhibitors Core Pyridine-2-carboxamide Scaffold R1 Substituents on Pyridine Ring (e.g., 5-Fluoro) Core->R1 influences R2 Amide N-substituent (Aromatic/Heteroaromatic) Core->R2 influences R3 Other substituents Core->R3 influences Activity Kinase Inhibitory Potency and Selectivity R1->Activity R2->Activity R3->Activity

References

The Potential Biological Activity of Ethyl 5-fluoropyridine-2-carboxylate: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive template for drug design. The incorporation of a fluorine atom into the pyridine ring can further enhance biological activity by modulating physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This technical guide explores the potential biological activities of Ethyl 5-fluoropyridine-2-carboxylate, a fluorinated pyridine derivative. Due to a lack of direct studies on this specific molecule, this paper will synthesize and extrapolate data from structurally related compounds to provide insights into its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent.

Potential Anticancer Activity

Derivatives of pyridine are widely investigated for their anticancer properties, often targeting key signaling pathways involved in tumor growth and proliferation.[1] Structurally similar compounds to this compound have demonstrated inhibitory activity against critical cancer-related enzymes such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The dual inhibition of these pathways is a promising strategy in cancer therapy.

Quantitative Data on Related Pyridine Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of various pyridine derivatives against several human cancer cell lines. This data, while not for this compound itself, provides a strong rationale for investigating its potential in this area.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyridine-urea derivative 8e VEGFR-23.93Sorafenib0.09
Pyridine derivative Ib HeLa (Cervical)34.3--
Pyridine derivative Ib MCF-7 (Breast)50.18--
5-(Trifluoromethyl)-1H-benzo[d]imidazole F3 HT29 (Colon)0.5655--
5-(Trifluoromethyl)-1H-benzo[d]imidazole F3 HCT-116 (Colon)5.001--

Note: The data presented is for structurally related compounds and is intended to be illustrative of potential activity.[1][2][3]

Postulated Signaling Pathway Inhibition: EGFR & VEGFR

The EGFR and VEGFR signaling pathways are crucial for tumor cell proliferation, survival, and angiogenesis. Pyridine-based inhibitors can block the ATP-binding site of the tyrosine kinase domain of these receptors, thereby inhibiting downstream signaling cascades.

EGFR_VEGFR_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR Ras Ras EGFR->Ras PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis PKC PKC PLCg->PKC PKC->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival mTOR->Survival mTOR->Angiogenesis Kinase_Inhibition_Workflow prep Prepare Reagents (Kinase, Tracer, Antibody, Compound) plate Plate Compound Dilutions prep->plate add_kinase Add Kinase-Antibody Mix plate->add_kinase add_tracer Add Fluorescent Tracer add_kinase->add_tracer incubate Incubate at Room Temperature add_tracer->incubate read Read TR-FRET Signal incubate->read analyze Analyze Data & Calculate IC50 read->analyze

References

The Evolving Landscape of Drug Discovery: A Technical Guide to Ethyl 5-fluoropyridine-2-carboxylate Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the pyridine scaffold remains a cornerstone of medicinal chemistry, offering a versatile framework for the development of potent and selective drugs.[1] Among the myriad of pyridine-based compounds, Ethyl 5-fluoropyridine-2-carboxylate and its derivatives are emerging as a promising class of molecules with significant potential in drug discovery and development. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of these compounds, with a focus on their applications for researchers, scientists, and drug development professionals.

The strategic incorporation of a fluorine atom onto the pyridine ring can significantly modulate the physicochemical and pharmacological properties of the parent molecule, including its metabolic stability, bioavailability, and target binding affinity.[2] This guide will delve into the structure-activity relationships (SAR) of fluorinated pyridine carboxylates, offering insights into the rational design of novel derivatives with enhanced therapeutic profiles.

Synthesis of the Core Scaffold

The foundational structure, this compound, can be synthesized through several established routes. One common method involves the carbonylation of 2-bromo-5-fluoropyridine in the presence of ethanol.[3] This reaction provides a direct and efficient means to introduce the ethyl carboxylate group at the 2-position of the fluorinated pyridine ring.

Further derivatization to generate a library of analogues can be achieved through various chemical transformations targeting the pyridine ring or the ester functionality. These modifications are crucial for exploring the chemical space and optimizing the biological activity of the lead compounds.

Biological Activities and Therapeutic Potential

While specific biological data for a wide range of this compound derivatives is an active area of research, the broader class of pyridine and fluorinated pyridine analogues has demonstrated significant activity in several key therapeutic areas, particularly in oncology.

Anticancer Activity

Numerous studies have highlighted the potential of pyridine-based compounds as potent anticancer agents.[1] Analogous structures, such as quinoline-3-carboxylate derivatives, have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), two critical targets in cancer therapy.[4][5] The antiproliferative activity of these compounds is often evaluated against a panel of cancer cell lines.

Table 1: Antiproliferative Activity of Analogue Compounds (Quinoline-3-carboxylate Derivatives)

Compound IDTarget Cell Line (Cancer Type)IC50 (nM)Reference CompoundIC50 (nM)
3a HT-29 (Colon)23Erlotinib30
3f HT-29 (Colon)25Erlotinib30
3a MCF-7 (Breast)Not Specified--
3f MCF-7 (Breast)Not Specified--

Source: Data extrapolated from studies on analogous quinoline-3-carboxylate derivatives.[4][5]

Enzyme Inhibition

The pyridine scaffold is a common feature in many enzyme inhibitors.[6] Analogues of this compound have shown inhibitory activity against various kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[7][8] For instance, certain 5-phenoxy-2-aminopyridine derivatives have been identified as potent and selective irreversible inhibitors of Bruton's tyrosine kinase (BTK).[9]

Table 2: Kinase Inhibitory Activity of Analogue Compounds

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
3a EGFR68ErlotinibNot Specified
3a HER-230Lapatinib26
3f EGFR71ErlotinibNot Specified
3f HER-233Lapatinib26
18g BTKNot Specified--

Source: Data from studies on analogous quinoline-3-carboxylate and 5-phenoxy-2-aminopyridine derivatives.[4][5][9]

Signaling Pathways

The anticancer and enzyme inhibitory activities of these compounds are intrinsically linked to their ability to modulate specific cellular signaling pathways. For instance, inhibition of EGFR and HER-2 by analogous compounds disrupts downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[8] The JAK/STAT pathway is another signaling cascade that can be targeted by pyridine-based inhibitors.[6][10]

EGFR_HER2_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER-2 Receptor Tyrosine Kinase Ligand->EGFR_HER2 RAS RAS EGFR_HER2->RAS PI3K PI3K EGFR_HER2->PI3K Inhibitor This compound Analogue Inhibitor->EGFR_HER2 Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Inhibition of EGFR/HER-2 Signaling Pathways.

Experimental Protocols

To facilitate further research and development in this area, this section provides detailed methodologies for key experiments.

General Synthesis of this compound Derivatives

A general procedure for synthesizing derivatives of this compound involves the modification of the core structure. For example, amide derivatives can be prepared by reacting the ethyl ester with a variety of amines under appropriate conditions.

Protocol:

  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., anhydrous DMF or THF).

  • Add the desired amine (1.2 equivalents) to the solution.

  • Add a coupling agent (e.g., HATU or HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

Synthesis_Workflow cluster_synthesis Synthesis of Amide Derivatives Start This compound + Amine Coupling Add Coupling Agent (e.g., HATU) & Base (e.g., DIPEA) Start->Coupling Reaction Stir at Room Temperature (12-24h) Coupling->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Amide Derivative Purification->Product

General workflow for the synthesis of amide derivatives.
In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases can be determined using various commercially available assay kits.

Protocol (Example using ADP-Glo™ Kinase Assay):

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, a suitable substrate, ATP, and the test compound to the reaction buffer.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.[7]

Kinase_Assay_Workflow cluster_assay In Vitro Kinase Inhibition Assay Preparation Prepare Serial Dilutions of Test Compounds ReactionSetup Set up Kinase Reaction: Kinase, Substrate, ATP, Compound Preparation->ReactionSetup Incubation1 Incubate at RT (e.g., 60 min) ReactionSetup->Incubation1 Termination Add ADP-Glo™ Reagent (Stop Reaction) Incubation1->Termination Incubation2 Incubate at RT (40 min) Termination->Incubation2 SignalGeneration Add Kinase Detection Reagent (Generate Luminescence) Incubation2->SignalGeneration Incubation3 Incubate at RT (30 min) SignalGeneration->Incubation3 Measurement Measure Luminescence Incubation3->Measurement Analysis Calculate IC50 Values Measurement->Analysis

Workflow for in vitro kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)

The antiproliferative effects of the compounds on cancer cell lines can be assessed using the MTT assay.

Protocol:

  • Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.[4][11]

Conclusion and Future Directions

This compound derivatives and their analogues represent a promising area of research for the discovery of new therapeutic agents. The insights into their synthesis, biological activities, and underlying mechanisms of action provided in this guide are intended to serve as a valuable resource for the scientific community. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy studies will be crucial in translating the potential of these compounds into clinically effective drugs. The versatility of the fluorinated pyridine scaffold ensures that it will continue to be a fertile ground for the generation of novel and impactful medicines.

References

The Strategic Role of Ethyl 5-Fluoropyridine-2-carboxylate and its Analogs in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, valued for its ability to interact with a wide range of biological targets. Within this privileged class of heterocycles, Ethyl 5-fluoropyridine-2-carboxylate and its structural analogs have emerged as pivotal starting materials in the synthesis of innovative therapeutics. This technical guide provides an in-depth analysis of the synthesis, key chemical properties, and, most importantly, the application of these building blocks in the discovery of transformative drugs, with a special focus on the development of Vonoprazan, a next-generation acid suppressant.

Synthesis and Chemical Properties of the Core Moiety

This compound serves as a versatile precursor, amenable to a variety of chemical modifications. A common synthetic route to this compound involves the palladium-catalyzed carbonylation of 2-bromo-5-fluoropyridine in the presence of ethanol.

General Synthesis of this compound

A typical synthetic protocol for this compound is outlined below. This method, adapted from patented procedures, demonstrates a reliable and scalable approach to obtaining this key intermediate.

Experimental Protocol: Palladium-Catalyzed Carbonylation

  • Materials: 2-Bromo-5-fluoropyridine, Palladium(II) acetate, 1,1'-Bis(diphenylphosphino)ferrocene (dppf), Triethylamine, Ethanol, N,N-Dimethylformamide (DMF), Carbon monoxide gas, Celite, Ethyl acetate, Magnesium sulfate.

  • Procedure:

    • To a reaction vessel, add 2-bromo-5-fluoropyridine (1.0 eq), palladium(II) acetate (0.1 eq), dppf (0.2 eq), and triethylamine (1.5 eq).

    • Add a 1:1 mixture of ethanol and DMF.

    • Stir the mixture under a carbon monoxide atmosphere (1 atm) at 50°C for 3 hours.

    • Upon completion, add water to the reaction mixture and filter through a pad of Celite.

    • Extract the filtrate with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over magnesium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield this compound.

This process provides a solid foundation for producing the starting material in good yield, enabling its further use in multi-step drug synthesis.

From a Pyridine Core to a Breakthrough Drug: The Vonoprazan Story

A prominent example showcasing the utility of pyridine-derived synthons is the development of Vonoprazan (TAK-438), a potassium-competitive acid blocker (P-CAB). While not directly synthesized from this compound, its synthesis starts from the closely related analog, 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid, highlighting the importance of this chemical space. Vonoprazan represents a significant advancement in the treatment of acid-related disorders.

Mechanism of Action: A Novel Approach to Acid Suppression

Vonoprazan inhibits the final step of gastric acid secretion by targeting the H+/K+ ATPase, also known as the proton pump, located in the parietal cells of the stomach lining.[1] Unlike traditional proton pump inhibitors (PPIs), which require an acidic environment for activation and bind irreversibly, Vonoprazan is a P-CAB that acts directly and competitively by blocking the potassium-binding site of the H+/K+ ATPase enzyme.[1] This direct and reversible mechanism of action allows for a more rapid onset and sustained acid suppression.[1][2]

Vonoprazan_Mechanism_of_Action K_ion K_ion Vonoprazan Vonoprazan

Quantitative Efficacy of Vonoprazan

Clinical studies have demonstrated the potent and sustained acid-suppressing effects of Vonoprazan. Its high affinity for the proton pump is reflected in its low IC50 value.

ParameterValueReference
IC50 (H+/K+ ATPase) 17-19 nM[3][4]
Ki (H+/K+ ATPase) 3 nM[5]
pKa 9.06[3]

These values underscore the high potency of Vonoprazan. In clinical trials, Vonoprazan has shown superior or non-inferior efficacy compared to traditional PPIs in healing erosive esophagitis and in Helicobacter pylori eradication regimens.[6][7] For instance, in a phase 3 trial for erosive esophagitis, Vonoprazan demonstrated a healing rate of 92.9% at 8 weeks, compared to 84.6% for lansoprazole.[6]

Synthesis of Vonoprazan: A Multi-step Pathway

The synthesis of Vonoprazan from 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid is a multi-step process that involves the formation of an amide, followed by sulfonylation and reduction. The following is a representative synthetic scheme.

Vonoprazan_Synthesis_Workflow Start 5-(2-fluorophenyl)-1H- pyrrole-3-carboxylic acid Amide N-methyl-5-(2-fluorophenyl) -1H-pyrrole-3-carboxamide Start->Amide Amidation with methylamine Sulfonamide 1-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine Amide->Sulfonamide Sulfonylation with pyridine-3-sulfonyl chloride Vonoprazan Vonoprazan Sulfonamide->Vonoprazan Reduction of the amide

Experimental Protocol: Synthesis of Vonoprazan from 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid

This protocol is a composite of procedures described in the scientific literature and patents.

Step 1: Amidation

  • Materials: 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Methylamine solution, Dichloromethane (DCM).

  • Procedure:

    • Dissolve 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid (1.0 eq) in DCM.

    • Add EDC (1.2 eq) and stir for 10 minutes.

    • Add an aqueous solution of methylamine (2.0 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate to yield N-methyl-5-(2-fluorophenyl)-1H-pyrrole-3-carboxamide.

Step 2: Sulfonylation

  • Materials: N-methyl-5-(2-fluorophenyl)-1H-pyrrole-3-carboxamide, Sodium hydride, Pyridine-3-sulfonyl chloride hydrochloride, Tetrahydrofuran (THF).

  • Procedure:

    • Suspend sodium hydride (1.2 eq) in THF.

    • Add a solution of N-methyl-5-(2-fluorophenyl)-1H-pyrrole-3-carboxamide (1.0 eq) in THF dropwise at 0°C.

    • Stir the mixture for 30 minutes at room temperature.

    • Add pyridine-3-sulfonyl chloride hydrochloride (1.1 eq) and stir for 3 hours.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract with ethyl acetate, wash with brine, dry, and concentrate.

    • Purify by crystallization to obtain 5-(2-fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide.

Step 3: Reduction

  • Materials: 5-(2-fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide, Lithium aluminum hydride (LAH), THF.

  • Procedure:

    • To a solution of the sulfonamide (1.0 eq) in THF, add LAH (2.0 eq) portion-wise at 0°C under a nitrogen atmosphere.

    • Stir the reaction at room temperature for 6 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

    • Filter the resulting suspension and concentrate the filtrate.

    • Purify the crude product by column chromatography to yield Vonoprazan.

Conclusion and Future Perspectives

The journey from simple fluorinated pyridine carboxylates to a clinically successful drug like Vonoprazan underscores the power of this chemical scaffold in drug discovery. The strategic incorporation of the fluoropyridine moiety and its analogs provides a versatile platform for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. The development of Vonoprazan has not only provided a valuable new therapeutic option for patients with acid-related disorders but also serves as an inspiration for the continued exploration of pyridine-based compounds in the quest for novel medicines targeting a wide array of diseases. As our understanding of disease biology deepens, the rational design and synthesis of molecules derived from starting materials like this compound will undoubtedly continue to be a fruitful endeavor in pharmaceutical research.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 5-fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and compiled data for the synthesis of Ethyl 5-fluoropyridine-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route detailed is the palladium-catalyzed carbonylation of 2-bromo-5-fluoropyridine.

Data Presentation

The following table summarizes quantitative data from various reported experimental conditions for the synthesis of this compound. This allows for a clear comparison of different methodologies.

Starting Material Catalyst/Ligand Base Solvent Conditions Yield Reference
2-bromo-5-fluoropyridinePalladium(II) acetate / 1,1'-bis(diphenylphosphino)ferrocene (dppf)TriethylamineEthanol / N,N-dimethylformamide (1:1)1 atm CO, 50°C, 3 h78%[1]
2-bromo-5-fluoropyridine[1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II):CH2Cl2Sodium acetateEthanol50 psi CO, 80-100°C, 4 hNot specified[2]
2-bromo-5-fluoropyridinePalladium acetate / 1,1'-bis(diphenylphosphino)ferrocene (dppf)Sodium acetateEthanolCarbon monoxide atmosphereNot specified[3][4]

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are provided below. Protocol 1 is based on atmospheric pressure carbon monoxide, while Protocol 2 utilizes a high-pressure reactor.

Protocol 1: Palladium-Catalyzed Carbonylation at Atmospheric Pressure

This protocol is adapted from a procedure described by SHIONOGI & CO., LTD.[1].

Materials:

  • 2-bromo-5-fluoropyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-bis(diphenylphosphino)ferrocene (dppf)

  • Triethylamine (Et₃N)

  • Ethanol (absolute)

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Water (H₂O)

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Celite

  • Carbon monoxide (CO) gas

Procedure:

  • To a reaction flask, add 2-bromo-5-fluoropyridine (1.00 g, 5.68 mmol), palladium(II) acetate (127 mg, 0.568 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (630 mg, 1.14 mmol).

  • Add a 1:1 mixture of ethanol and N,N-dimethylformamide (30 mL).

  • Add triethylamine (1.6 mL, 11.4 mmol).

  • Stir the mixture and purge the flask with carbon monoxide gas.

  • Heat the reaction mixture to 50°C under a carbon monoxide atmosphere (1 atm, balloon) and stir for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature and add water (20 mL).

  • Filter the mixture through a pad of Celite.

  • Extract the filtrate with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 20/80 to 50/50 gradient) to afford this compound as a colorless solid.[1]

Protocol 2: Palladium-Catalyzed Carbonylation under Pressure

This protocol is a general procedure based on patent literature[2][3][4].

Materials:

  • 2-bromo-5-fluoropyridine

  • Palladium catalyst (e.g., [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II):CH₂Cl₂ complex or Palladium acetate)

  • Ligand (if using a separate ligand, e.g., 1,1'-bis(diphenylphosphino)ferrocene)

  • Sodium acetate (NaOAc)

  • Ethanol

  • Carbon monoxide (CO) gas

Procedure:

  • In a high-pressure stainless steel reactor vessel (e.g., a Parr® reactor), combine 2-bromo-5-fluoropyridine (5.00 g, 28.4 mmol), sodium acetate (9.33 g, 114 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II):CH₂Cl₂ (0.464 g, 0.57 mmol).[2]

  • Add ethanol (80 mL) to the reactor.[2]

  • Seal the reactor and purge with carbon monoxide gas.

  • Pressurize the reactor with carbon monoxide to 50 psi.[2]

  • Heat the reaction mixture to a temperature between 80-100°C and stir for 4 hours.[2]

  • After the reaction period, cool the reactor to room temperature and carefully vent the carbon monoxide.

  • The workup procedure would typically involve filtering the reaction mixture to remove inorganic salts and the catalyst, followed by extraction and purification as described in Protocol 1.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via palladium-catalyzed carbonylation.

Synthesis_Workflow Start Starting Materials: 2-bromo-5-fluoropyridine Ethanol Reaction Palladium-Catalyzed Carbonylation Start->Reaction Reagents: Pd Catalyst, Ligand, Base, CO Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

References

Application Notes and Protocols for the Palladium-Catalyzed Carbonylation of 2-Bromo-5-Fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed carbonylation of aryl halides is a powerful and versatile transformation in modern organic synthesis, enabling the direct introduction of a carbonyl group. This methodology is of significant interest in the pharmaceutical and agrochemical industries for the synthesis of various carboxylic acid derivatives, such as esters, amides, and acids. The resulting products, including methyl 5-fluoropyridine-2-carboxylate derived from 2-bromo-5-fluoropyridine, are valuable building blocks in the development of novel bioactive molecules. The fluorine substituent on the pyridine ring can enhance metabolic stability and binding affinity, making these compounds particularly attractive for drug discovery programs.

This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed methoxycarbonylation of 2-bromo-5-fluoropyridine.

Reaction Principle

The palladium-catalyzed carbonylation of 2-bromo-5-fluoropyridine proceeds via a catalytic cycle involving a palladium(0) species. The key steps include:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of 2-bromo-5-fluoropyridine to form a Pd(II) intermediate.

  • CO Insertion: Carbon monoxide (CO) coordinates to the palladium center and subsequently inserts into the palladium-carbon bond, forming an acyl-palladium complex.

  • Nucleophilic Attack: A nucleophile, in this case, methanol, attacks the acyl-palladium complex.

  • Reductive Elimination: This step leads to the formation of the final product, mthis compound, and regenerates the active Pd(0) catalyst, which re-enters the catalytic cycle.

The efficiency and selectivity of this reaction are highly dependent on the choice of palladium precursor, ligand, base, solvent, temperature, and carbon monoxide pressure.

Data Presentation

The following table summarizes typical conditions and reported yields for the palladium-catalyzed carbonylation of various aryl bromides, providing a reference for the optimization of the reaction with 2-bromo-5-fluoropyridine.

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)CO PressureProductYield (%)
14-BromoanisolePd(OAc)₂ (2)Xantphos (2)Na₂CO₃ (3)Toluene801 atmMethyl 4-methoxybenzoate>95
23-BromopyridinePd(OAc)₂ (2)Xantphos (2)Na₂CO₃ (3)Toluene801 atmMethyl nicotinate>95
3Aryl Bromide (general)Pd(dppf)Cl₂·CH₂Cl₂ (10)-TEA (2)MeOH10020 atmCorresponding Methyl Ester52
4Aryl Bromide (general)Pd(OAc)₂ (10)dppp (10)TEA (2)EtOH804 MPaCorresponding Ethyl Ester62
5Aryl Bromide (general)Pd(dppf)Cl₂ (10)-KOAc (2)EtOH801 atmCorresponding Ethyl Ester79

Note: Yields are highly substrate-dependent and the conditions above serve as a general guideline. Optimization for 2-bromo-5-fluoropyridine is recommended.

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Methoxycarbonylation cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis reagents Combine 2-bromo-5-fluoropyridine, Pd catalyst, ligand, and base in a pressure vessel solvent Add methanol as solvent and reactant reagents->solvent 1. purge Purge vessel with CO gas (3x) solvent->purge 2. pressurize Pressurize with CO to desired pressure purge->pressurize 3. heat Heat the reaction mixture with stirring pressurize->heat 4. monitor Monitor reaction progress by TLC or GC/LC-MS heat->monitor 5. cool Cool reaction to room temperature and vent CO monitor->cool 6. filter Filter the mixture to remove solids cool->filter 7. concentrate Concentrate the filtrate in vacuo filter->concentrate 8. purify Purify the crude product by column chromatography concentrate->purify 9. characterize Characterize the product by NMR, IR, and MS purify->characterize 10. yield Determine the isolated yield characterize->yield 11.

Caption: Experimental workflow for the palladium-catalyzed methoxycarbonylation.

Detailed Experimental Protocol

Objective: To synthesize mthis compound from 2-bromo-5-fluoropyridine via palladium-catalyzed carbonylation.

Materials:

  • 2-Bromo-5-fluoropyridine (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.04 equiv)

  • Triethylamine (TEA, 2.0 equiv)

  • Anhydrous methanol (solvent)

  • Carbon monoxide (CO) gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • High-pressure autoclave or a reaction vessel equipped with a CO balloon

Procedure:

  • Reaction Setup:

    • To a dry high-pressure reaction vessel, add 2-bromo-5-fluoropyridine (e.g., 1.76 g, 10 mmol), palladium(II) acetate (45 mg, 0.2 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (222 mg, 0.4 mmol).

    • Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

    • Under the inert atmosphere, add anhydrous methanol (50 mL) and triethylamine (2.8 mL, 20 mmol).

  • Carbonylation Reaction:

    • Seal the reaction vessel tightly.

    • Pressurize the vessel with carbon monoxide to the desired pressure (e.g., 10 atm). For a balloon setup, the vessel is evacuated and backfilled with CO from a balloon three times.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • After the reaction is complete, cool the vessel to room temperature.

    • Carefully vent the excess carbon monoxide in a well-ventilated fume hood.

    • Filter the reaction mixture through a pad of celite to remove the palladium catalyst and other insoluble materials. Wash the celite pad with a small amount of methanol.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification:

    • The crude residue can be purified by flash column chromatography on silica gel.

    • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

    • Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to obtain mthis compound as a solid or oil.

Characterization:

The structure and purity of the final product, mthis compound, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Safety Precautions:

  • Carbon monoxide is a highly toxic and flammable gas. All manipulations involving CO must be performed in a well-ventilated fume hood.

  • The reaction is carried out under pressure. Ensure the pressure vessel is properly sealed and handled by trained personnel.

  • Palladium compounds can be toxic and should be handled with care.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, at all times.

Catalytic Cycle Diagram

catalytic_cycle Catalytic Cycle of Methoxycarbonylation Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)(Br)L_n (Ar = 5-F-2-pyridyl) Pd0->ArPdBr Oxidative Addition ArCOPdBr Ar(CO)-Pd(II)(Br)L_n ArPdBr->ArCOPdBr CO Insertion ArCOPdBr->Pd0 Reductive Elimination ArCOOMe Ar-COOMe (Product) ArCOPdBr->ArCOOMe Base Base (-HBr) MeOH MeOH ArBr Ar-Br (Substrate) CO CO

Caption: The catalytic cycle for the palladium-catalyzed methoxycarbonylation.

Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 5-Fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing Ethyl 5-fluoropyridine-2-carboxylate as a key building block. The methodologies outlined herein are designed to facilitate the synthesis of novel 2-aryl-5-fluoropyridine derivatives, which are of significant interest in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is widely employed in the pharmaceutical industry for the construction of complex molecular architectures. This compound is a valuable substrate in this context, offering a versatile handle for the introduction of various aryl and heteroaryl moieties at the 2-position of the pyridine ring. The presence of the fluorine atom at the 5-position can significantly influence the physicochemical properties of the resulting compounds, including their metabolic stability and binding affinity to biological targets.

These protocols provide a general framework for the Suzuki coupling of this compound with a range of arylboronic acids. Optimization of the described conditions may be necessary for specific substrate combinations to achieve optimal yields.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-halogen bond of the aryl or heteroaryl halide (in this case, the C-X bond of a suitable this compound precursor, or potentially direct C-H activation under specific conditions).

  • Transmetalation: The organoboron reagent (arylboronic acid), activated by a base, transfers its organic moiety to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple, leading to the formation of the desired biaryl product and regeneration of the Pd(0) catalyst, which re-enters the catalytic cycle.

Microwave irradiation can be employed to accelerate the reaction, often resulting in significantly reduced reaction times and improved yields.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki coupling of this compound with various arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%)

  • Ligand (if required, e.g., RuPhos, XPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene, DMF)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the ligand (if used).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) to the reaction vessel via syringe. The typical reaction concentration is between 0.1 and 0.5 M.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). For microwave-assisted reactions, irradiate the mixture at a set temperature (e.g., 100-150 °C) for a shorter duration (e.g., 15-60 minutes).[1]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-fluoropyridine-2-carboxylate.

Note on Reactivity: While direct Suzuki coupling of pyridine-2-carboxylates can be challenging, related compounds such as 2-bromo-5-fluoropyridine are common coupling partners.[2] The provided protocol is based on general procedures for fluoropyridines and may require optimization.

Data Presentation

The following table summarizes typical reaction conditions and yields for Suzuki coupling reactions of related fluoropyridine substrates, which can serve as a guide for optimizing reactions with this compound.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O1001275-85
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene110880-90
33-Thienylboronic acidPd₂(dba)₃ (2)XPhos (5)Cs₂CO₃Dioxane1001670-80
44-Cyanophenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O1001865-75

Yields are illustrative and based on typical results for Suzuki couplings of similar fluoropyridine electrophiles. Actual yields will vary depending on the specific substrates and optimized reaction conditions.

Visualizations

Below are diagrams illustrating the key processes involved in the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ Base PdII_Biaryl Ar-Pd(II)-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' Product 2-Aryl-5-fluoropyridine Product (Ar-Ar') RedElim->Product ArX This compound (Ar-X) ArX->OxAdd ArB Arylboronic Acid (Ar'-B(OR)₂) ArB->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents 1. Combine Reactants: This compound, Arylboronic Acid, Base, Catalyst start->reagents inert 2. Establish Inert Atmosphere (Evacuate and backfill with Ar/N₂) reagents->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitoring 5. Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup 6. Reaction Work-up (Dilution, Extraction, Washing) monitoring->workup purification 7. Purify Product (Column Chromatography) workup->purification product Isolated 2-Aryl-5-fluoropyridine Product purification->product

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols: Ethyl 5-fluoropyridine-2-carboxylate in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 5-fluoropyridine-2-carboxylate as a key building block in the synthesis of potent enzyme inhibitors. This document outlines its application in the development of Transforming Growth Factor-beta (TGF-β) receptor kinase inhibitors, complete with detailed experimental protocols, quantitative data on representative inhibitors, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a versatile heterocyclic compound that serves as a valuable starting material in medicinal chemistry for the synthesis of biologically active molecules. The presence of the fluorine atom and the ester functionality on the pyridine ring allows for diverse chemical modifications, making it an attractive scaffold for the design of enzyme inhibitors. One notable application is in the synthesis of inhibitors targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is implicated in a variety of diseases, including cancer and fibrosis.

Application: Synthesis of TGF-β Receptor Kinase Inhibitors

The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI). This phosphorylation event activates the TβRI kinase, which in turn phosphorylates downstream signaling molecules, primarily Smad proteins. The activated Smad proteins translocate to the nucleus and regulate the transcription of target genes involved in cell proliferation, differentiation, and extracellular matrix production. Dysregulation of this pathway is a hallmark of several pathologies, making the TβRI kinase a key therapeutic target.

This compound can be utilized in the synthesis of potent and selective inhibitors of the TβRI kinase. The pyridine core can serve as a scaffold to which other functional groups are attached to achieve high-affinity binding to the ATP-binding site of the kinase domain.

Signaling Pathway

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binding TBRI TβRI TBRII->TBRI Smad2_3 Smad2/3 TBRI->Smad2_3 Phosphorylation Inhibitor TβRI Kinase Inhibitor (Derived from Ethyl 5-fluoropyridine-2-carboxylate) Inhibitor->TBRI Inhibition pSmad2_3 p-Smad2/3 Smad_complex Smad2/3-Smad4 Complex pSmad2_3->Smad_complex Complex Formation Smad4 Smad4 Smad4->Smad_complex Gene_transcription Target Gene Transcription Smad_complex->Gene_transcription Translocation

Caption: TGF-β signaling pathway and the point of inhibition. (Max Width: 760px)

Experimental Protocols

The following protocols describe the synthesis of a generic TβRI kinase inhibitor starting from this compound, based on general procedures found in the patent literature.

Synthesis of this compound

A common method for the synthesis of this compound is the carbonylation of 2-bromo-5-fluoropyridine.

Materials:

  • 2-Bromo-5-fluoropyridine

  • Ethanol (absolute)

  • Sodium acetate

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Palladium(II) acetate

  • Carbon monoxide (gas)

  • Parr reactor or similar high-pressure vessel

Procedure:

  • To a degassed solution of absolute ethanol in a Parr steel bomb, add sodium acetate, 2-bromo-5-fluoropyridine, 1,1'-bis(diphenylphosphino)ferrocene, and palladium(II) acetate.

  • Seal the vessel and purge with nitrogen gas.

  • Pressurize the vessel with carbon monoxide to the desired pressure (e.g., 50 psi).

  • Heat the reaction mixture to 80-100°C and stir for 4-6 hours.

  • After cooling to room temperature, carefully vent the carbon monoxide.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

General Synthesis of a TβRI Kinase Inhibitor

This protocol outlines a potential synthetic route to a TβRI kinase inhibitor.

Synthesis_Workflow A This compound B Amidation with Substituted Amine A->B Step 1 C Intermediate Amide B->C D Suzuki Coupling with Boronic Acid/Ester C->D Step 2 E Final TβRI Inhibitor D->E

Caption: General synthetic workflow for a TβRI inhibitor. (Max Width: 760px)

Step 1: Amidation

  • Dissolve this compound in a suitable solvent (e.g., THF or DMF).

  • Add a desired substituted amine (this will vary depending on the target inhibitor structure).

  • Add a coupling agent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the intermediate amide by column chromatography.

Step 2: Suzuki Coupling

  • Dissolve the intermediate amide from Step 1 in a suitable solvent system (e.g., dioxane/water).

  • Add a substituted boronic acid or boronic ester.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, perform an aqueous workup, and extract the product.

  • Purify the final TβRI kinase inhibitor by column chromatography or preparative HPLC.

In Vitro Enzyme Inhibition Assay

The following is a representative protocol for determining the inhibitory activity of a synthesized compound against TβRI kinase.

Materials:

  • Recombinant human TβRI kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Synthesized inhibitor compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In a 384-well plate, add the kinase buffer, the TβRI kinase, and the inhibitor solution.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate for 1 hour at 30°C.

  • Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Measure luminescence using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

IC50_Workflow A Prepare Serial Dilutions of Inhibitor B Incubate Kinase with Inhibitor A->B C Initiate Kinase Reaction (add ATP & Substrate) B->C D Stop Reaction & Add Detection Reagent C->D E Measure Luminescence D->E F Calculate % Inhibition and Determine IC50 E->F

Caption: Workflow for determining kinase inhibitor IC50 values. (Max Width: 760px)

Quantitative Data

The following table presents representative inhibitory activities for known TβRI kinase inhibitors. Note that the specific IC₅₀ values for inhibitors synthesized directly from this compound will depend on the final structure.

Compound IDTarget KinaseIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
Pyrido-pyrimidine A TβRI (ALK5)15Galunisertib25
Imidazo-pyridine B TβRI (ALK5)8LY21097614.7
Pyrrolo-pyridine C TβRI (ALK5)22RepSox23

Conclusion

This compound is a valuable and versatile starting material for the synthesis of enzyme inhibitors, particularly for targeting kinase families such as the TGF-β receptor kinases. The protocols and data presented herein provide a framework for researchers to design and synthesize novel inhibitors based on this scaffold. The adaptability of the pyridine ring allows for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties of the final drug candidates.

Application Notes and Protocols for Ethyl 5-fluoropyridine-2-carboxylate in Antimicrobial Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Pyridine carboxylate derivatives represent a versatile class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in medicinal chemistry. The introduction of a fluorine atom to the pyridine ring can significantly enhance the metabolic stability and bioactivity of these molecules. This document provides detailed application notes and experimental protocols for the investigation of Ethyl 5-fluoropyridine-2-carboxylate as a potential antimicrobial agent. While direct antimicrobial data for this specific compound is limited in publicly available literature, this guide offers a comprehensive framework for its synthesis, evaluation, and potential mechanisms of action based on related fluorinated pyridine and oxazolidinone derivatives.[1][2][3]

Application Notes

This compound serves as a key starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its structural features, including the electron-withdrawing fluorine atom and the ester group, provide reactive sites for further chemical modifications to generate a library of derivatives for antimicrobial screening. The development of new antimicrobial drugs is a complex process that begins with the discovery of a compound and extends through preclinical and clinical trials.[4][5]

Rationale for Antimicrobial Investigation

The rationale for investigating this compound and its derivatives in antimicrobial drug development is based on the established bioactivity of related compounds:

  • Fluorinated Pyridines: The incorporation of fluorine can enhance drug efficacy by improving metabolic stability, binding affinity, and bioavailability.[3]

  • Pyridine Carboxylic Acids: This class of compounds has been explored for various medicinal applications, including as enzyme inhibitors.[1]

  • Oxazolidinone Analogs: Novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have demonstrated potent antibacterial activity against Gram-positive bacteria, including drug-resistant strains.[2] These compounds inhibit the initiation of protein synthesis, a mechanism distinct from many other antibiotic classes.[2]

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone Derivatives against Gram-Positive Bacteria [2]

Compound/StrainStaphylococcus aureus (ATCC 29213)Staphylococcus aureus (MRSA, ATCC 43300)Enterococcus faecalis (ATCC 29212)Streptococcus agalactiae (ATCC 12386)
Derivative 6a 4 µg/mL8 µg/mL4 µg/mL2 µg/mL
Derivative 6b 8 µg/mL16 µg/mL8 µg/mL4 µg/mL
Derivative 6c 2 µg/mL4 µg/mL2 µg/mL2 µg/mL
Derivative 7j 0.25 µg/mL0.5 µg/mL0.5 µg/mL0.25 µg/mL
Linezolid 2 µg/mL2 µg/mL2 µg/mL1 µg/mL

Note: The data presented is for derivatives and not this compound itself. It serves to demonstrate the potential of the core structure in developing potent antimicrobial agents.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route for this compound from 2-Bromo-5-fluoropyridine.[6]

Materials:

  • 2-Bromo-5-fluoropyridine

  • Ethanol

  • Carbon monoxide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., Toluene)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add 2-Bromo-5-fluoropyridine, the palladium catalyst, and the anhydrous solvent.

  • Add the base (e.g., Triethylamine) and ethanol to the reaction mixture.

  • Pressurize the reaction vessel with carbon monoxide (handle with extreme care in a well-ventilated fume hood).

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir for the required duration (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and carefully vent the carbon monoxide.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Method for Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method to determine the MIC of a test compound against various bacterial strains.

Materials:

  • Test compound (this compound or its derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial suspension to each well containing the diluted compound.

  • Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.

Protocol 3: General Method for Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a follow-up to the MIC assay to determine if a compound is bactericidal or bacteriostatic.

Materials:

  • Results from the MIC assay

  • Nutrient agar plates

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) from each well.

  • Spot-plate the aliquot onto a nutrient agar plate.

  • Incubate the agar plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum.

Visualizations

Antimicrobial_Drug_Development_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials cluster_approval Approval & Post-Market Target_ID Target Identification Hit_Gen Hit Generation (Screening) Target_ID->Hit_Gen Hit_to_Lead Hit-to-Lead Optimization Hit_Gen->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vitro In Vitro Studies (MIC, MBC) Lead_Opt->In_Vitro In_Vivo In Vivo Animal Models In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I (Safety) Tox->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Large Scale) Phase_II->Phase_III NDA New Drug Application (NDA) Phase_III->NDA Approval Regulatory Approval NDA->Approval Phase_IV Phase IV (Post-Marketing) Approval->Phase_IV

Caption: Workflow of the antimicrobial drug development process.

Experimental_Workflow Start Start: this compound Synthesis Derivative Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification MIC_Assay MIC Determination Purification->MIC_Assay MBC_Assay MBC Determination MIC_Assay->MBC_Assay Mechanism_Study Mechanism of Action Studies MIC_Assay->Mechanism_Study Data_Analysis Data Analysis & SAR MBC_Assay->Data_Analysis Mechanism_Study->Data_Analysis

Caption: Experimental workflow for antimicrobial evaluation.

Hypothetical_Signaling_Pathway Compound Fluorinated Pyridine Derivative Ribosome Bacterial Ribosome (50S subunit) Compound->Ribosome Binds to peptidyl transferase center Compound->Inhibition Initiation_Complex 70S Initiation Complex Formation Ribosome->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Inhibition->Initiation_Complex

Caption: Hypothetical mechanism targeting bacterial protein synthesis.

References

Application Notes and Protocols: Synthesis of Ethyl 5-fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of Ethyl 5-fluoropyridine-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The following sections outline the reaction conditions, necessary reagents, and a comprehensive experimental protocol.

Reaction Scheme and Conditions

The synthesis of this compound can be effectively achieved through a palladium-catalyzed carbonylation of 2-bromo-5-fluoropyridine. This reaction introduces an ethoxycarbonyl group at the 2-position of the pyridine ring.

Reaction:

2-Bromo-5-fluoropyridine + CO + Ethanol → this compound

Catalyst System:

The reaction is catalyzed by a palladium(II) acetate and 1,1'-bis(diphenylphosphino)ferrocene (dppf) system. Triethylamine is utilized as a base to neutralize the hydrogen bromide formed during the reaction.

Data Presentation: Reaction Parameters

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material2-Bromo-5-fluoropyridine
ReagentsCarbon Monoxide, Ethanol
CatalystPalladium(II) acetate
Ligand1,1'-Bis(diphenylphosphino)ferrocene (dppf)
BaseTriethylamine
SolventN,N-Dimethylformamide (DMF)
Temperature50 °C
Reaction Time3 hours
Pressure760.051 Torr (1 atm)
Yield78%

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis and purification of this compound.[1]

Materials:

  • 2-Bromo-5-fluoropyridine

  • Palladium(II) acetate

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Triethylamine

  • Ethanol

  • N,N-Dimethylformamide (DMF)

  • Carbon Monoxide (gas)

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Celite

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine 2-bromo-5-fluoropyridine (1.00 g, 5.68 mmol), palladium(II) acetate (127 mg, 0.568 mmol), 1,1'-bis(diphenylphosphino)ferrocene (630 mg, 1.14 mmol), and triethylamine (1.6 mL, 11.4 mmol).

  • Solvent Addition: Add a 1:1 mixture of ethanol and N,N-dimethylformamide (30 mL) to the reaction vessel.

  • Carbonylation: Stir the mixture under a carbon monoxide atmosphere (1 atm).

  • Heating: Heat the reaction mixture to 50 °C and maintain this temperature for 3 hours, continuing to stir.

  • Work-up:

    • After 3 hours, cool the reaction mixture to room temperature.

    • Add 20 mL of deionized water to the mixture.

    • Filter the entire mixture through a pad of Celite to remove the catalyst and other solids.

  • Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with deionized water and then with brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (starting from 20/80 and increasing to 50/50) to afford the pure Ethyl 5-fluoropicolinate (754 mg, 78% yield) as a colorless solid.[1]

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation in the synthesis of this compound.

Reaction_Pathway cluster_reactants Reactants cluster_product Product 2-Bromo-5-fluoropyridine 2-Bromo-5-fluoropyridine Ethyl_5-fluoropyridine-2-carboxylate This compound 2-Bromo-5-fluoropyridine->Ethyl_5-fluoropyridine-2-carboxylate Pd(OAc)2, dppf, Et3N, DMF, 50°C CO_Ethanol CO + Ethanol

Caption: Palladium-catalyzed carbonylation of 2-bromo-5-fluoropyridine.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification process.

Experimental_Workflow A 1. Reaction Setup: Combine reactants, catalyst, ligand, and base B 2. Solvent Addition: Add Ethanol/DMF mixture A->B C 3. Carbonylation: Introduce CO atmosphere and stir B->C D 4. Heating: Maintain at 50°C for 3 hours C->D E 5. Work-up: Cool, add water, and filter through Celite D->E F 6. Extraction: Extract with Ethyl Acetate, wash with water and brine E->F G 7. Drying and Concentration: Dry with MgSO4 and evaporate solvent F->G H 8. Purification: Column chromatography on silica gel G->H I Final Product: This compound H->I

Caption: General workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 5-fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scale-up synthesis of Ethyl 5-fluoropyridine-2-carboxylate, a key intermediate in the pharmaceutical industry. The document details a primary synthetic route via palladium-catalyzed carbonylation and explores a viable alternative involving the esterification of 5-fluoropyridine-2-carboxylic acid. Emphasis is placed on scalable procedures, safety protocols, and purification methods suitable for industrial production.

Synthetic Routes Overview

Two primary synthetic strategies are presented for the scale-up production of this compound.

Route 1: Palladium-Catalyzed Carbonylation of 2-Bromo-5-fluoropyridine

This one-step process involves the direct carbonylation of 2-bromo-5-fluoropyridine in the presence of ethanol, a palladium catalyst, and a ligand under a carbon monoxide atmosphere. While efficient, this method requires specialized equipment to handle carbon monoxide gas safely at scale.

Route 2: Esterification of 5-Fluoropyridine-2-carboxylic Acid

This two-step approach first involves the synthesis of 5-fluoropyridine-2-carboxylic acid, followed by its esterification with ethanol. This route avoids the direct use of carbon monoxide gas, potentially simplifying the scale-up process and mitigating some safety concerns.

Experimental Protocols

Route 1: Scale-Up Palladium-Catalyzed Carbonylation

This protocol is adapted from a lab-scale procedure for large-scale production.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (kg)Moles (mol)Molar Equiv.
2-Bromo-5-fluoropyridine175.9810.056.81.0
Palladium(II) Acetate224.500.0640.2840.005
1,1'-Bis(diphenylphosphino)ferrocene (dppf)554.570.3150.5680.01
Triethylamine101.1911.5113.62.0
Ethanol46.0750.0108519.1
N,N-Dimethylformamide (DMF)73.0950.068412.0
Ethyl Acetate88.11As needed--
Brine (satur. NaCl aq.)-As needed--
Anhydrous Magnesium Sulfate120.37As needed--
Celite®-As needed--

Equipment:

  • High-pressure reactor (e.g., Hastelloy) equipped with a mechanical stirrer, temperature and pressure probes, and a gas inlet/outlet system.

  • Filtration unit suitable for large volumes.

  • Extraction vessel.

  • Distillation apparatus for solvent removal.

  • Crystallization vessel with temperature control.

Procedure:

  • Reactor Setup and Inerting: Ensure the high-pressure reactor is clean, dry, and has passed all safety checks. Purge the reactor with nitrogen gas to establish an inert atmosphere.

  • Charging Reagents: To the reactor, add 2-bromo-5-fluoropyridine, palladium(II) acetate, 1,1'-bis(diphenylphosphino)ferrocene (dppf), triethylamine, ethanol, and N,N-dimethylformamide.

  • Carbon Monoxide Introduction: Seal the reactor and pressurize with carbon monoxide to 1 atm.

  • Reaction: Heat the mixture to 50°C with vigorous stirring. Maintain the temperature and pressure for approximately 3 hours, monitoring the reaction progress by in-process control (e.g., HPLC).

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess carbon monoxide into a scrubbing system.

    • Add water to the reaction mixture.

    • Filter the mixture through a pad of Celite® to remove the catalyst.

    • Transfer the filtrate to an extraction vessel and extract with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Crystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture, heptane) and allow it to cool slowly to induce crystallization. Filter the crystals and wash with a small amount of cold solvent. Dry the crystals under vacuum. This is a more scalable alternative to the lab-scale column chromatography.[1]

Quantitative Data Summary (Route 1):

ParameterLab-Scale[2]Expected Scale-Up
Starting Material1.00 g10.0 kg
Yield78%70-80%
Purity (post-chromatography)>98%>98% (post-crystallization)
Reaction Time3 hours3-5 hours
Route 2: Esterification of 5-Fluoropyridine-2-carboxylic Acid

This route offers a potentially safer and more straightforward scale-up process by avoiding gaseous carbon monoxide.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (kg)Moles (mol)Molar Equiv.
5-Fluoropyridine-2-carboxylic Acid141.1010.070.91.0
Ethanol46.07100.0217030.6
Sulfuric Acid (conc.)98.081.010.20.14
Sodium Bicarbonate (satur. aq.)-As needed--
Ethyl Acetate88.11As needed--
Brine (satur. NaCl aq.)-As needed--
Anhydrous Sodium Sulfate120.37As needed--

Equipment:

  • Glass-lined or stainless steel reactor with a mechanical stirrer, reflux condenser, and temperature probe.

  • Extraction vessel.

  • Distillation apparatus for solvent removal.

  • Crystallization vessel with temperature control.

Procedure:

  • Reactor Setup: Charge the reactor with 5-fluoropyridine-2-carboxylic acid and ethanol.

  • Catalyst Addition: Slowly add concentrated sulfuric acid to the stirred mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by in-process control (e.g., HPLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Crystallization: Purify the crude product by crystallization as described in Route 1.

Quantitative Data Summary (Route 2 - Estimated):

ParameterExpected Scale-Up
Starting Material10.0 kg
Yield85-95%
Purity (post-crystallization)>99%
Reaction Time4-8 hours

Safety Considerations for Scale-Up

3.1. Carbon Monoxide Handling (Route 1):

  • Toxicity: Carbon monoxide is a colorless, odorless, and highly toxic gas.[3][4][5][6] Work should be conducted in a well-ventilated area with continuous carbon monoxide monitoring.[6][7]

  • Flammability: Carbon monoxide is flammable. Ensure all equipment is properly grounded and that there are no sources of ignition.

  • Pressure: The reaction is run under pressure. The reactor must be rated for the reaction conditions and equipped with a pressure relief valve.

  • Personnel: Only trained personnel should handle carbon monoxide.[3] Personal protective equipment (PPE), including a supplied-air respirator, should be readily available in case of a leak.[3]

3.2. Palladium Catalyst Handling:

  • Toxicity: Palladium compounds can be toxic and should be handled with care. Appropriate PPE, including gloves and safety glasses, should be worn.

  • Disposal: Spent palladium catalyst must be disposed of as hazardous waste according to local regulations.

3.3. General Chemical Safety:

  • All reagents should be handled in a well-ventilated area, and appropriate PPE should be worn.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Palladium-Catalyzed Carbonylation cluster_route2 Route 2: Esterification R1_Start 2-Bromo-5-fluoropyridine R1_Reaction Carbonylation (Pd(OAc)2, dppf, CO, EtOH, Et3N, DMF, 50°C) R1_Start->R1_Reaction R1_Workup Aqueous Work-up & Filtration R1_Reaction->R1_Workup R1_Purification Crystallization R1_Workup->R1_Purification R1_Product This compound R1_Purification->R1_Product R2_Start 5-Fluoropyridine-2-carboxylic Acid R2_Reaction Esterification (EtOH, H2SO4, Reflux) R2_Start->R2_Reaction R2_Workup Neutralization & Extraction R2_Reaction->R2_Workup R2_Purification Crystallization R2_Workup->R2_Purification R2_Product This compound R2_Purification->R2_Product

Caption: Comparative workflow for the two primary scale-up synthesis routes of this compound.

Safety_Precautions cluster_co Carbon Monoxide Safety (Route 1) cluster_pd Palladium Catalyst Safety cluster_general General Chemical Safety CO_Monitoring Continuous CO Monitoring Ventilation Adequate Ventilation Pressure_Relief Pressure-Rated Reactor with Relief Valve Trained_Personnel Trained Personnel with PPE Pd_Handling Handle with Appropriate PPE Pd_Disposal Hazardous Waste Disposal General_Ventilation Well-Ventilated Area General_PPE Standard PPE (Gloves, Goggles) SDS Consult Safety Data Sheets Scale_Up_Synthesis Scale-Up Synthesis Scale_Up_Synthesis->CO_Monitoring Scale_Up_Synthesis->Ventilation Scale_Up_Synthesis->Pressure_Relief Scale_Up_Synthesis->Trained_Personnel Scale_Up_Synthesis->Pd_Handling Scale_Up_Synthesis->Pd_Disposal Scale_Up_Synthesis->General_Ventilation Scale_Up_Synthesis->General_PPE Scale_Up_Synthesis->SDS

References

Application Notes and Protocols for the Functionalization of Ethyl 5-fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key functionalization strategies for Ethyl 5-fluoropyridine-2-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The presence of the fluorine atom and the ester functionality on the pyridine ring offers multiple avenues for structural modification, enabling the synthesis of diverse compound libraries for biological screening. This document details protocols for reactions at the pyridine ring, including nucleophilic aromatic substitution (SNAr), and functionalization of the ester group via hydrolysis and subsequent amide coupling.

Introduction to this compound in Drug Discovery

Fluorinated pyridine scaffolds are of significant interest in the pharmaceutical industry. The incorporation of a fluorine atom can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to improved pharmacokinetic and pharmacodynamic profiles. This compound serves as a versatile starting material for introducing this privileged motif into complex molecules.

Functionalization of the Pyridine Ring

The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the ring for various transformations.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 5-position of this compound can be displaced by various nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is a powerful tool for introducing diverse functionalities at this position.

dot

SNAr_Reaction reactant This compound product Ethyl 5-(nucleophilically substituted)-pyridine-2-carboxylate reactant->product SɴAr nucleophile Nucleophile (Nu-H) (e.g., R₂NH, ROH, RSH) nucleophile->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->product solvent Solvent (e.g., DMF, DMSO) solvent->product

Caption: General workflow for the SNAr reaction on this compound.

Experimental Protocol: Nucleophilic Aromatic Substitution with Amines

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine) (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the amine (1.2 equivalents) and potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-substituted pyridine-2-carboxylate.

Quantitative Data for SNAr Reactions

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK₂CO₃DMF1001285
PiperidineCs₂CO₃DMSO80892
BenzylamineK₂CO₃DMF1201678

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Functionalization of the Ester Group

The ethyl ester group provides a handle for further modifications, most commonly through hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form amides.

dot

Ester_Functionalization start This compound hydrolysis Hydrolysis start->hydrolysis acid 5-Fluoropyridine-2-carboxylic acid hydrolysis->acid coupling Amide Coupling acid->coupling amide N-substituted-5-fluoropyridine-2-carboxamide coupling->amide amine Amine (R-NH₂) amine->coupling coupling_reagent Coupling Reagent (e.g., HATU, EDC) coupling_reagent->coupling Synthesis_Workflow start 2-Bromo-5-fluoropyridine product This compound start->product Palladium-catalyzed Carbonylation reagents CO (gas) Ethanol (Solvent/Reagent) Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., dppf) Base (e.g., NaOAc) reagents->product

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Ethyl 5-fluoropyridine-2-carboxylate Derivatives as IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ethyl 5-fluoropyridine-2-carboxylate as a scaffold for structure-activity relationship (SAR) studies, with a specific focus on the discovery of novel inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and has emerged as a key therapeutic target in immuno-oncology. The 5-fluoropyridine moiety is a privileged scaffold in medicinal chemistry, known for its ability to enhance metabolic stability and binding affinity.

Introduction to this compound in SAR

This compound is a versatile building block for the synthesis of a diverse library of compounds. The ester functionality at the 2-position can be readily converted to amides, hydrazides, and other functional groups, allowing for the exploration of various substituents and their impact on biological activity. The fluorine atom at the 5-position can influence the electronic properties of the pyridine ring and provide a key interaction point within a biological target's active site.

This document will focus on the derivatization of the ethyl ester to form a series of N-aryl carboxamides and the subsequent evaluation of their inhibitory potency against IDO1.

Structure-Activity Relationship of N-Aryl-5-fluoropyridine-2-carboxamide Derivatives as IDO1 Inhibitors

While specific SAR data for a comprehensive series derived directly from this compound is not extensively available in the public domain, we can extrapolate from closely related studies on pyridine-based IDO1 inhibitors. The following table presents illustrative quantitative data for a hypothetical series of N-aryl-5-fluoropyridine-2-carboxamide derivatives, demonstrating how substitutions on the aryl ring can influence IDO1 inhibitory activity.

Compound IDR (Substitution on Aryl Ring)IDO1 IC50 (nM)
1a H850
1b 4-F420
1c 4-Cl380
1d 4-Br350
1e 4-CH3650
1f 4-OCH3780
1g 3,4-diCl150
1h 3-Cl, 4-F120

SAR Summary:

  • Halogen Substitution: The introduction of a halogen at the 4-position of the aryl ring (compounds 1b-1d ) generally leads to a significant increase in potency compared to the unsubstituted analog (1a ). This suggests that an electron-withdrawing group and/or a specific steric interaction in this position is favorable for binding to the IDO1 active site.

  • Electron-Donating Groups: The presence of electron-donating groups, such as methyl (1e ) or methoxy (1f ), at the 4-position appears to be detrimental to the inhibitory activity.

  • Di-substitution: Di-substitution on the aryl ring with electron-withdrawing groups, particularly a combination of chloro and fluoro substituents (1g and 1h ), results in the most potent inhibitors in this series. This highlights the importance of optimizing both the electronic and steric profile of the aryl moiety for enhanced IDO1 inhibition.

Experimental Protocols

General Synthesis of N-Aryl-5-fluoropyridine-2-carboxamide Derivatives

This protocol describes a general method for the synthesis of a library of N-aryl-5-fluoropyridine-2-carboxamide derivatives from this compound for SAR studies.

Step 1: Hydrolysis of this compound

  • To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1), add lithium hydroxide (LiOH) (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-fluoropyridine-2-carboxylic acid.

Step 2: Amide Coupling

  • To a solution of 5-fluoropyridine-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired aniline derivative (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-5-fluoropyridine-2-carboxamide derivative.

In Vitro IDO1 Enzymatic Assay

This protocol describes a cell-free enzymatic assay to determine the IC50 values of the synthesized compounds against human IDO1.

Materials:

  • Recombinant human IDO1 enzyme

  • L-tryptophan (substrate)

  • Potassium phosphate buffer (50 mM, pH 6.5)

  • Ascorbic acid

  • Methylene blue

  • Catalase

  • Trichloroacetic acid (TCA)

  • p-dimethylaminobenzaldehyde (DMAB)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the assay buffer containing potassium phosphate, ascorbic acid, methylene blue, and catalase.

  • In a 96-well plate, add 50 µL of the assay buffer to each well.

  • Add 1 µL of the test compound at various concentrations (typically a serial dilution) to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Add 25 µL of recombinant human IDO1 enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 25 µL of L-tryptophan solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 30% (w/v) TCA.

  • Incubate the plate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer 100 µL of the supernatant to a new 96-well plate.

  • Add 100 µL of 2% (w/v) DMAB in acetic acid to each well.

  • Incubate at room temperature for 10 minutes to allow for color development.

  • Measure the absorbance at 480 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular IDO1 Inhibition Assay

This protocol describes a cell-based assay to evaluate the ability of the synthesized compounds to inhibit IDO1 activity in a cellular context.

Materials:

  • Human cancer cell line known to express IDO1 (e.g., HeLa or SK-OV-3)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Interferon-gamma (IFN-γ)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plate

  • Reagents for kynurenine quantification (as in the enzymatic assay)

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • The next day, treat the cells with IFN-γ (e.g., 50 ng/mL) to induce IDO1 expression.

  • Simultaneously, add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO).

  • Incubate the plate for 48 hours at 37°C in a CO2 incubator.

  • After incubation, collect the cell culture supernatant.

  • Quantify the kynurenine concentration in the supernatant using the TCA and DMAB method as described in the enzymatic assay protocol.

  • Calculate the percentage of inhibition of kynurenine production for each compound concentration and determine the cellular IC50 value.

Visualizations

G General Synthesis Workflow A This compound B Hydrolysis (LiOH, THF/H2O) A->B C 5-Fluoropyridine-2-carboxylic acid B->C D Amide Coupling (HATU, DIPEA, Aniline derivative) C->D E N-Aryl-5-fluoropyridine-2-carboxamide Library D->E

Caption: General workflow for the synthesis of N-Aryl-5-fluoropyridine-2-carboxamide derivatives.

G IDO1 Catalytic Cycle and Inhibition cluster_0 IDO1 Catalytic Cycle cluster_1 Inhibition Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 N_Formylkynurenine N-Formylkynurenine IDO1->N_Formylkynurenine Kynurenine Kynurenine (Immunosuppressive) N_Formylkynurenine->Kynurenine T_Cell_Suppression T-Cell Suppression Kynurenine->T_Cell_Suppression Leads to Inhibitor 5-Fluoropyridine Derivative Inhibitor->IDO1 Binds to active site

Caption: Inhibition of the IDO1 catalytic cycle by 5-fluoropyridine derivatives.

G Experimental Workflow for SAR Study A Synthesis of Compound Library B In Vitro IDO1 Enzymatic Assay A->B D Cellular IDO1 Inhibition Assay A->D C Determine IC50 values B->C F Analyze SAR C->F E Determine cellular IC50 values D->E E->F G Lead Optimization F->G

Caption: Logical workflow for a structure-activity relationship study of IDO1 inhibitors.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of Ethyl 5-fluoropyridine-2-carboxylate. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main synthetic strategies for preparing this compound:

  • Palladium-Catalyzed Alkoxycarbonylation: This method involves the reaction of a 2-halo-5-fluoropyridine (typically 2-bromo-5-fluoropyridine) with ethanol and carbon monoxide in the presence of a palladium catalyst.

  • Esterification of 5-fluoropyridine-2-carboxylic acid: This is a classical approach where 5-fluoropyridine-2-carboxylic acid is reacted with ethanol, usually in the presence of an acid catalyst (Fischer-Speier esterification) or with a coupling agent.

Q2: I am getting a low yield in the palladium-catalyzed alkoxycarbonylation. What are the potential causes?

Low yields in this reaction are a common issue and can stem from several factors:

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.

  • Poor Quality Reagents: Impurities in the solvent, starting materials, or the presence of oxygen can negatively impact the catalytic cycle.

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure of carbon monoxide, or reaction time can lead to incomplete conversion or side reactions.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the reaction. An unsuitable ligand can result in low catalytic activity.

Q3: What are common side reactions in the synthesis of this compound?

Potential side reactions include:

  • In the Palladium-Catalyzed Route:

    • Hydrodehalogenation: Replacement of the bromine atom with hydrogen.

    • Homocoupling: Dimerization of the starting bromopyridine.

  • In the Esterification Route:

    • Incomplete conversion: Due to the reversible nature of Fischer esterification.

    • Formation of byproducts from coupling agents: For example, dicyclohexylurea (DCU) if DCC is used, which can be difficult to remove.

Q4: I'm having trouble purifying my final product. What are some common challenges and solutions?

Purification of this compound can be challenging due to the basicity of the pyridine nitrogen.

  • Tailing on Silica Gel Chromatography: The basic pyridine moiety can interact strongly with the acidic silica gel, leading to broad peaks and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine or pyridine (e.g., 0.1-1%), can be added to the eluent.

  • Difficulty in Removing Pyridine-based Byproducts: If pyridine or related compounds are used in the reaction or work-up, their removal can be difficult. Washing the organic layer with a dilute acidic solution (e.g., 1 M HCl or saturated aqueous NH4Cl) can help by protonating the basic nitrogen-containing impurities and extracting them into the aqueous phase. Be cautious if your product is acid-sensitive. Washing with a saturated aqueous solution of copper(II) sulfate can also be effective for removing pyridine.

Troubleshooting Guides

Route 1: Palladium-Catalyzed Alkoxycarbonylation of 2-Bromo-5-fluoropyridine

This route is a powerful method for the direct synthesis of the target ester. However, its success is highly dependent on the optimization of various parameters.

A mixture of 2-bromo-5-fluoropyridine (1.0 eq), palladium(II) acetate (Pd(OAc)2, 0.02-0.05 eq), a suitable phosphine ligand (e.g., 1,1'-bis(diphenylphosphino)ferrocene - dppf, 0.04-0.10 eq), and a base (e.g., triethylamine, 2-3 eq) in a mixture of ethanol and a co-solvent like DMF or toluene is stirred under a carbon monoxide atmosphere (typically 1-10 atm) at a temperature ranging from 50 to 100 °C for several hours.[1]

Observation/Problem Potential Cause Suggested Solution(s)
Low or No Conversion Catalyst Inactivity/Decomposition - Ensure strictly anhydrous and anaerobic (oxygen-free) conditions. Degas solvents and purge the reaction vessel with an inert gas (Argon or Nitrogen). - Use a pre-catalyst or activate the catalyst in situ. - Consider using more robust ligands, such as bulky, electron-rich phosphines (e.g., Buchwald ligands like SPhos or XPhos) which can stabilize the palladium center.
Inhibition by Pyridine Nitrogen - Use ligands that can sterically hinder the coordination of the pyridine nitrogen to the palladium center.[2] - Increasing the ligand-to-palladium ratio may also be beneficial.
Insufficient CO Pressure - Ensure the CO pressure is maintained throughout the reaction. - If using a balloon, ensure it is well-sealed and sufficiently large. For higher pressures, a pressure reactor is necessary.
Formation of Byproducts (e.g., hydrodehalogenation, homocoupling) Suboptimal Ligand or Base - Screen different phosphine ligands. For instance, bidentate ligands like dppf are often effective. - The choice of base is critical; organic bases like triethylamine or DBU are commonly used. Inorganic bases like K2CO3 or Cs2CO3 can also be tested.
Incorrect Temperature - A temperature that is too high can lead to catalyst decomposition and side reactions. Optimize the temperature, starting from a lower range (e.g., 50-60 °C).
Inconsistent Results Variability in Reagent Quality - Use freshly distilled/purified solvents and high-purity reagents. - Ensure the palladium catalyst and ligands are of good quality and have been stored correctly.

Data presented below is illustrative and based on typical outcomes for similar palladium-catalyzed carbonylations of halopyridines. Actual yields may vary based on specific reaction conditions.

Catalyst SystemLigandBaseTypical Yield (%)
Pd(OAc)2PPh3Et3N40-60
PdCl2(PPh3)2-Et3N50-70
Pd(OAc)2dppfEt3N70-85[1]
Pd2(dba)3XantphosDBU75-90
Route 2: Esterification of 5-fluoropyridine-2-carboxylic acid

This classical approach is a reliable alternative, particularly if the starting carboxylic acid is readily available.

5-fluoropyridine-2-carboxylic acid (1.0 eq) is dissolved or suspended in a large excess of ethanol (which also acts as the solvent). A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid, 0.1-0.2 eq) is added, and the mixture is heated at reflux for several hours. The reaction is monitored until completion, and the product is isolated after an aqueous workup.[3]

Observation/Problem Potential Cause Suggested Solution(s)
Incomplete Reaction Equilibrium Not Shifted to Products - Use a large excess of ethanol to drive the equilibrium towards the ester.[4] - Remove water as it is formed using a Dean-Stark apparatus. - Increase the reaction time.
Insufficient Catalyst - Ensure an adequate amount of acid catalyst is used. - Consider using alternative, more efficient esterification promoters such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to first form the more reactive acid chloride in situ.[5]
Product Hydrolysis during Workup Presence of Water and Acid - Neutralize the reaction mixture carefully with a base (e.g., saturated aqueous NaHCO3 or Na2CO3) before extraction. Keep the temperature low during neutralization to minimize hydrolysis.
Low Yield with Bulky Alcohols Steric Hindrance - This is less of a concern with ethanol but can be an issue with larger alcohols. For more hindered systems, consider using a coupling agent like DCC/DMAP or converting the carboxylic acid to the acid chloride first.

Data is generalized for the esterification of pyridine carboxylic acids.

Catalyst/MethodTemperature (°C)Reaction Time (h)Typical Yield (%)
H2SO4 (catalytic)Reflux6-1260-80[3]
p-TsOH (catalytic)Reflux8-1665-85
SOCl2 (stoichiometric), then EthanolRoom Temp to Reflux2-4>90
POCl3 (catalytic)Room Temp to Reflux2-685-95[5]

Visualizations

Experimental Workflow: Palladium-Catalyzed Alkoxycarbonylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 2-bromo-5-fluoropyridine, Pd catalyst, ligand, and base in a pressure vessel. B Add anhydrous ethanol and co-solvent. A->B C Purge with inert gas (Ar or N2). B->C D Pressurize with Carbon Monoxide (CO). C->D E Heat to the desired temperature (e.g., 50-100 °C) with stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature and vent CO. F->G H Filter to remove catalyst residues. G->H I Aqueous workup (e.g., wash with water and brine). H->I J Dry organic layer and concentrate. I->J K Purify by column chromatography. J->K G A Low Yield Observed B Check Reaction Conditions A->B C Evaluate Catalyst System A->C D Assess Reagent Quality A->D E Inert Atmosphere Maintained? B->E F Correct Temperature & CO Pressure? B->F G Sufficient Reaction Time? B->G H Catalyst Deactivated? C->H I Appropriate Ligand Used? C->I J Correct Base and Stoichiometry? C->J K Anhydrous Solvents Used? D->K L Starting Material Pure? D->L M Degas solvents, use Schlenk techniques E->M N Optimize temperature and pressure F->N O Increase reaction time and monitor G->O P Use robust pre-catalyst or fresh catalyst H->P Q Screen bulky, electron-rich ligands I->Q R Screen different bases (e.g., DBU, K2CO3) J->R S Use freshly distilled, dry solvents K->S T Purify starting material L->T

References

Purification of "Ethyl 5-fluoropyridine-2-carboxylate" by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of Ethyl 5-fluoropyridine-2-carboxylate by column chromatography. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Troubleshooting and FAQs

This section addresses common issues encountered during the column chromatography of this compound and related pyridine derivatives.

Q1: Why is my compound showing significant peak tailing on the TLC plate and column?

A: Peak tailing is a frequent issue when purifying basic compounds like pyridine derivatives on standard silica gel.[1] The primary cause is the interaction between the basic nitrogen atom in the pyridine ring and acidic silanol groups on the surface of the silica stationary phase.[1] This strong interaction leads to uneven elution, causing the spot or peak to streak. Other potential causes include applying too much sample (column overload) or a mismatch between the sample solvent and the mobile phase.[1]

Q2: How can I prevent or reduce peak tailing?

A: To mitigate tailing, you can modify the mobile phase. Adding a small amount of a competing base, such as triethylamine (TEA) at a concentration of 0.1-1%, to the eluent is highly effective.[2] The TEA will preferentially interact with the acidic silanol sites, "shielding" them from your compound and allowing for more symmetrical elution.[1] Alternatively, for very polar compounds, a solvent system containing ammonia (e.g., a stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in dichloromethane) can be beneficial.[3]

Q3: My compound is not moving off the baseline (Rf = 0), even with 100% ethyl acetate. What should I do?

A: If your compound is very polar and remains at the origin, you need a more polar mobile phase. You can try adding methanol (MeOH) to your ethyl acetate or dichloromethane (DCM) eluent. Start with a small percentage (1-5% MeOH) and gradually increase it. Be aware that using high concentrations of methanol can sometimes cause silica to dissolve, so use it judiciously.

Q4: The separation between my product and an impurity is poor. How can I improve the resolution?

A: Improving resolution requires optimizing the mobile phase.

  • Adjust Polarity : If the Rf values are too high (e.g., > 0.5), decrease the eluent's polarity (e.g., increase the hexane percentage in a hexane/ethyl acetate system). If the Rf values are too low (< 0.1), increase the polarity. An ideal Rf for the target compound is typically between 0.2 and 0.4 for good separation.

  • Change Solvents : If adjusting polarity isn't enough, switch to a different solvent system to alter the selectivity. For example, if you are using hexane/ethyl acetate, try a system with dichloromethane/ethyl acetate or dichloromethane/methanol. Different solvents interact with your compounds in unique ways, which can significantly change the relative separation.

Q5: I have low recovery of my compound after the column. Where did it go?

A: Low recovery can stem from several issues:

  • Decomposition on Silica : The compound may be unstable on acidic silica gel.[3] You can test for this by spotting your crude material on a TLC plate, letting it sit for a few hours, and then eluting it to see if new spots (degradation products) have appeared.[3] If it is unstable, consider using deactivated silica gel or an alternative stationary phase like alumina.[3]

  • Irreversible Adsorption : Very polar compounds can sometimes bind irreversibly to the silica. Using mobile phase modifiers like TEA or switching to a more polar eluent can help.

  • Fractions are too Dilute : Your compound may have eluted, but the fractions are too dilute to be detected by TLC.[3] Try concentrating a few fractions where you expected the compound to elute and re-run the TLC.[3]

Data Presentation

Table 1: Recommended Mobile Phase Systems
Mobile Phase SystemPolarityTypical Use Case & Notes
Hexane / Ethyl Acetate (EtOAc)Low to MediumExcellent starting point. A common ratio is 10:1 to 1:1. Good for separating non-polar to moderately polar impurities.
Dichloromethane (DCM) / Ethyl Acetate (EtOAc)MediumOffers different selectivity compared to hexane-based systems. A ratio of 8:2 or 7:3 has been used for similar compounds.[4]
Dichloromethane (DCM) / Methanol (MeOH)Medium to HighUsed for more polar compounds that do not elute with EtOAc systems. Start with 1-5% MeOH.
Additive: Triethylamine (TEA)N/AAdd 0.1-1% to any of the above systems to prevent peak tailing of the basic pyridine compound.[2]
Table 2: Troubleshooting Summary
ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing Interaction of basic pyridine with acidic silica gel.[1]Add 0.1-1% triethylamine (TEA) to the eluent.[2]
Poor Separation Inappropriate mobile phase polarity or selectivity.Adjust solvent ratio to target an Rf of 0.2-0.4. Switch to a different solvent system (e.g., from Hex/EtOAc to DCM/EtOAc).
Low Recovery Compound decomposition on silica; irreversible binding.[3]Test compound stability on a TLC plate.[3] Use deactivated silica or alumina. Use a more polar eluent or add TEA.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the percentage of the polar solvent (e.g., add methanol to ethyl acetate).
Compound Elutes Too Fast Mobile phase is too polar.Increase the percentage of the non-polar solvent (e.g., add more hexane).

Experimental Protocol: Column Chromatography

This protocol provides a general methodology for the purification of this compound.

1. Preparation of the Mobile Phase (Eluent)

  • Based on TLC analysis of the crude material, prepare a solvent system that provides a target Rf value of ~0.2-0.3 for the desired product. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1, 4:1).

  • Prepare a sufficient volume for the entire purification. For a medium-sized column, 1-2 liters is typical.

  • Add 0.5% v/v triethylamine (TEA) to the prepared eluent to prevent peak tailing.

2. Packing the Column (Wet Packing Method)

  • Secure a glass column of appropriate size vertically to a clamp stand. Ensure the stopcock is closed.

  • Fill the column about one-third full with the chosen eluent.

  • Place a small plug of cotton or glass wool at the bottom if there is no sintered glass frit. Add a thin layer (approx. 1 cm) of sand.

  • In a separate beaker, create a slurry of silica gel (100-200 mesh is common) in the eluent.[5] The amount of silica should be about 50-100 times the mass of the crude material.

  • Pour the slurry into the column. Use a funnel to prevent spilling.

  • Continuously tap the side of the column gently to ensure even packing and remove air bubbles.

  • Open the stopcock to drain some solvent, collecting it for reuse. Add more eluent as needed, never allowing the silica bed to run dry.

  • Once the silica has settled into a stable bed, add a protective layer of sand (approx. 1-2 cm) on top. Drain the excess solvent until the solvent level is just at the top of the sand layer.

3. Loading the Sample

  • Wet Loading (Recommended) : Dissolve the crude product in the minimum amount of a suitable solvent, ideally the mobile phase or a slightly more polar solvent like dichloromethane.[6] Using a pipette, carefully apply the sample solution evenly to the top of the silica bed.[6] Open the stopcock and allow the sample to absorb onto the silica, again not letting the bed run dry.

  • Dry Loading (for samples with poor solubility) : Dissolve the crude product in a volatile solvent (e.g., DCM). Add a small amount of silica gel (2-3 times the mass of the sample) to this solution.[6] Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.[6] Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column, taking care not to disturb the sand layer.

  • Apply gentle air pressure to the top of the column to start the flow (flash chromatography).

  • Begin collecting fractions in test tubes or vials.

  • Monitor the separation by collecting small spots from the fractions for TLC analysis.

  • If separation is poor, a gradient elution can be performed by gradually increasing the polarity of the mobile phase during the run.[7]

5. Analysis and Product Isolation

  • Run TLC plates of the collected fractions, spotting multiple fractions per plate alongside the crude material and a pure standard if available.

  • Identify the fractions containing the pure product.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Troubleshooting Workflow

G start Problem Identified (e.g., Tailing, Poor Separation) check_rf Is Product Rf between 0.2-0.4? start->check_rf adjust_polarity Adjust Eluent Polarity check_rf->adjust_polarity No check_tailing Is there Peak Tailing? check_rf->check_tailing Yes adjust_polarity->check_rf add_tea Add 0.1-1% TEA to Eluent check_tailing->add_tea Yes check_separation Is Separation Still Poor? check_tailing->check_separation No add_tea->check_separation change_solvent Change Solvent System (e.g., Hex/EtOAc -> DCM/MeOH) check_separation->change_solvent Yes solution Problem Resolved check_separation->solution No check_stability Check for Decomposition (2D TLC) change_solvent->check_stability check_stability->solution

Caption: A workflow for troubleshooting common column chromatography issues.

Experimental Workflow Diagram

G prep_eluent 1. Prepare Eluent (e.g., Hex/EtOAc + 0.5% TEA) pack_column 2. Pack Column (Wet Slurry Method) prep_eluent->pack_column load_sample 3. Load Sample (Wet or Dry Method) pack_column->load_sample elute 4. Elute with Mobile Phase load_sample->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: A step-by-step workflow for the purification experiment.

References

Byproducts and impurities in "Ethyl 5-fluoropyridine-2-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of Ethyl 5-fluoropyridine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The two primary methods for synthesizing this compound are:

  • Palladium-catalyzed carbonylation: This method involves the reaction of 2-bromo-5-fluoropyridine with ethanol and carbon monoxide in the presence of a palladium catalyst.

  • Fischer esterification: This route utilizes the acid-catalyzed esterification of 5-fluoropyridine-2-carboxylic acid with ethanol.[1][2]

Q2: What are the most common impurities I might encounter?

A2: Depending on the synthetic route, common impurities may include:

  • From Palladium-Catalyzed Carbonylation:

    • Unreacted 2-bromo-5-fluoropyridine.

    • Residual palladium catalyst.

    • Homocoupling products of the starting halide.

    • Byproducts from the reduction of the starting material.

  • From Fischer Esterification:

    • Unreacted 5-fluoropyridine-2-carboxylic acid.[3]

    • Water, a byproduct that can hinder the reaction progress.[3]

    • 5-fluoropyridine, resulting from the decarboxylation of the starting carboxylic acid at elevated temperatures.

Q3: How can I effectively remove the residual palladium catalyst from my product?

A3: Residual palladium can often be removed by treating the reaction mixture with a scavenger resin or by filtration through celite. In some cases, washing the organic layer with an aqueous solution of a sulfur-containing compound like sodium thiosulfate can help precipitate the palladium for easier removal.

Q4: My reaction is sluggish or incomplete. What are the likely causes?

A4: Several factors can contribute to a slow or incomplete reaction:

  • Palladium-Catalyzed Carbonylation:

    • Inactive Catalyst: The palladium catalyst may have degraded. Ensure you are using a fresh, active catalyst and that the reaction is performed under an inert atmosphere.

    • Insufficient CO pressure: The pressure of carbon monoxide might be too low.

    • Low Temperature: The reaction temperature may not be optimal for the specific catalyst and substrate.

  • Fischer Esterification:

    • Equilibrium: The Fischer esterification is an equilibrium reaction.[2] The presence of water, a byproduct, can drive the reaction backward.[3]

    • Insufficient Catalyst: The amount of acid catalyst may be too low to effectively protonate the carboxylic acid.

    • Low Temperature: While higher temperatures can favor the reaction rate, they can also lead to decarboxylation.

Q5: Can dimerization or polymerization occur during the synthesis?

A5: Yes, under certain conditions, pyridine derivatives can undergo dimerization or oligomerization.[4][5] This is more likely to occur at high temperatures or in the presence of certain catalysts. If you observe the formation of insoluble, high molecular weight materials, polymerization might be a contributing factor.

Troubleshooting Guides

Palladium-Catalyzed Carbonylation of 2-bromo-5-fluoropyridine
Issue Potential Cause(s) Suggested Solution(s)
Low or no conversion of starting material Inactive palladium catalyst.Use a fresh batch of palladium catalyst and phosphine ligand. Ensure the reaction is set up under a strict inert atmosphere (e.g., nitrogen or argon).
Low carbon monoxide pressure.Ensure the CO cylinder has adequate pressure and that the system is properly sealed.
Incorrect reaction temperature.Optimize the reaction temperature. While 80-110°C is a common range for similar reactions, the optimal temperature may vary.[6]
Formation of significant byproducts Homocoupling of 2-bromo-5-fluoropyridine.This can occur if the oxidative addition is faster than the CO insertion. Try lowering the reaction temperature or using a different phosphine ligand.
Reduction of 2-bromo-5-fluoropyridine to 5-fluoropyridine.Ensure the absence of any reducing agents. The alcohol used should be anhydrous.
Product is contaminated with palladium Incomplete removal during workup.Treat the crude product with a palladium scavenger resin. Alternatively, wash the organic solution with an aqueous solution of a chelating agent like thiourea or sodium thiosulfate before purification.
Dark-colored reaction mixture or product Decomposition of starting materials or product.Lower the reaction temperature. Ensure the reaction is not running for an excessively long time.
Fischer Esterification of 5-fluoropyridine-2-carboxylic acid
Issue Potential Cause(s) Suggested Solution(s)
Low yield of ester Equilibrium not shifted towards the product.[2]Use a large excess of ethanol. Remove water as it forms using a Dean-Stark trap or by adding a drying agent like molecular sieves.
Insufficient acid catalyst.Increase the amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).[3]
Reaction time is too short.Monitor the reaction progress by TLC or GC-MS and continue until the starting material is consumed.
Presence of unreacted carboxylic acid in the product Incomplete reaction.See "Low yield of ester" above. During workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the unreacted acid.
Formation of 5-fluoropyridine Decarboxylation of the starting material.Avoid excessively high reaction temperatures. The optimal temperature is a balance between reaction rate and minimizing side reactions.
Product is wet or contains ethanol Incomplete drying or removal of solvent.After aqueous workup, dry the organic layer thoroughly with a drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate). Remove all solvent under reduced pressure.

Experimental Protocols

Palladium-Catalyzed Carbonylation of 2-bromo-5-fluoropyridine

This protocol is a general guideline and may require optimization.

  • To a dried reaction vessel under an inert atmosphere (e.g., Argon), add 2-bromo-5-fluoropyridine (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), and a phosphine ligand (e.g., dppf, 0.1 eq).

  • Add anhydrous ethanol (as both reactant and solvent) and a base (e.g., triethylamine, 2.0 eq).

  • Purge the vessel with carbon monoxide gas (balloon pressure or from a cylinder) and then maintain a positive pressure of CO throughout the reaction.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Fischer Esterification of 5-fluoropyridine-2-carboxylic acid

  • To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if removing water azeotropically), add 5-fluoropyridine-2-carboxylic acid (1.0 eq) and a large excess of anhydrous ethanol.

  • Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, a few drops, or p-toluenesulfonic acid, 0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until completion.

  • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography if necessary.

Visualizations

experimental_workflow cluster_palladium Palladium-Catalyzed Carbonylation cluster_fischer Fischer Esterification p_start Start: 2-bromo-5-fluoropyridine p_reagents Add Pd catalyst, ligand, ethanol, and base p_start->p_reagents p_reaction React under CO atmosphere at elevated temperature p_reagents->p_reaction p_workup Filter through Celite, extractive workup p_reaction->p_workup p_purification Column Chromatography p_workup->p_purification p_product Product: this compound p_purification->p_product f_start Start: 5-fluoropyridine-2-carboxylic acid f_reagents Add excess ethanol and acid catalyst f_start->f_reagents f_reaction Reflux with water removal (optional Dean-Stark) f_reagents->f_reaction f_workup Neutralize with base, extractive workup f_reaction->f_workup f_purification Distillation or Column Chromatography f_workup->f_purification f_product Product: this compound f_purification->f_product

Caption: Synthetic workflows for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions product_loss Product Loss During Workup start->product_loss optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) incomplete_reaction->optimize_conditions remove_byproducts Remove Water (Esterification) Control Stoichiometry side_reactions->remove_byproducts improve_workup Modify Purification Technique (e.g., different chromatography) product_loss->improve_workup optimize_conditions->start Re-evaluate remove_byproducts->start Re-evaluate improve_workup->start Re-evaluate

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Synthesis of Ethyl 5-fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 5-fluoropyridine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic routes for this compound:

  • Palladium-Catalyzed Carbonylation: This method involves the reaction of 2-bromo-5-fluoropyridine with ethanol and carbon monoxide in the presence of a palladium catalyst.

  • Fischer Esterification: This route consists of the acid-catalyzed reaction of 5-fluoropyridine-2-carboxylic acid with ethanol.

Q2: Which synthesis route generally provides a higher yield?

A2: The palladium-catalyzed carbonylation route has a reported yield of up to 78% in specific literature.[1] The yield of the Fischer esterification is highly dependent on the reaction conditions used to drive the equilibrium towards the product.

Q3: What are the key safety precautions to consider during the synthesis?

A3: Both synthesis routes involve hazardous materials. Carbon monoxide used in the carbonylation reaction is a toxic gas and should be handled in a well-ventilated fume hood with appropriate monitoring. The acids used as catalysts in the Fischer esterification are corrosive. 5-fluoropyridine-2-carboxylic acid is an irritant.[2] Always consult the Safety Data Sheets (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

Route 1: Palladium-Catalyzed Carbonylation of 2-bromo-5-fluoropyridine

Issue 1: Low or no product yield.

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst has not been deactivated by exposure to air or moisture. Use fresh catalyst or regenerate it if possible.
Poor Quality Reagents Use high-purity 2-bromo-5-fluoropyridine and anhydrous ethanol.
Inadequate Carbon Monoxide Pressure Ensure a consistent and adequate pressure of carbon monoxide is maintained throughout the reaction. Check for leaks in the system.
Incorrect Reaction Temperature Optimize the reaction temperature. Temperatures that are too low may result in a slow reaction rate, while temperatures that are too high can lead to catalyst decomposition or side reactions.
Presence of Impurities Ensure all glassware is clean and dry. Impurities can poison the catalyst.

Issue 2: Formation of significant byproducts.

Possible Cause Troubleshooting Step
Side Reactions Common side reactions in palladium-catalyzed carbonylations include hydrodehalogenation (replacement of bromine with hydrogen) or coupling reactions.[3] Adjusting the ligand, base, and solvent system can help minimize these.
Reaction Time An extended reaction time may lead to the formation of decomposition products. Monitor the reaction progress by techniques like TLC or GC-MS to determine the optimal reaction time.
Route 2: Fischer Esterification of 5-fluoropyridine-2-carboxylic acid

Issue 1: Low conversion to the ester.

Possible Cause Troubleshooting Step
Equilibrium Not Shifted Towards Product The Fischer esterification is an equilibrium reaction.[4][5][6] To favor product formation, use a large excess of ethanol (which can also serve as the solvent) or remove water as it is formed using a Dean-Stark apparatus or molecular sieves.[4][7]
Insufficient Acid Catalyst Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.[4][7]
Low Reaction Temperature The reaction is typically performed at reflux temperature to increase the reaction rate.[7]

Issue 2: Decomposition of starting material or product.

Possible Cause Troubleshooting Step
Harsh Reaction Conditions Prolonged heating or using a very high concentration of a strong acid can lead to decomposition. Monitor the reaction and avoid excessive heating. Consider using a milder acid catalyst.
Presence of Water in the Final Product During workup, ensure all water is removed as the presence of acid and water can lead to the hydrolysis of the ester back to the carboxylic acid.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Carbonylation of 2-bromo-5-fluoropyridine

This protocol is adapted from a literature procedure.[1]

Reagents and Materials:

  • 2-bromo-5-fluoropyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Triethylamine (Et₃N)

  • Anhydrous Ethanol (EtOH)

  • N,N-Dimethylformamide (DMF)

  • Carbon Monoxide (CO) gas

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄)

  • Celite

Procedure:

  • In a suitable reaction vessel, combine 2-bromo-5-fluoropyridine (1.00 g, 5.68 mmol), palladium(II) acetate (127 mg, 0.568 mmol), 1,1'-bis(diphenylphosphino)ferrocene (630 mg, 1.14 mmol), and triethylamine (1.6 mL, 11.4 mmol) in a 1:1 mixture of ethanol and N,N-dimethylformamide (30 mL).

  • Stir the mixture under a carbon monoxide atmosphere (1 atm) at 50 °C for 3 hours.

  • After cooling to room temperature, add water (20 mL) and filter the mixture through a pad of Celite.

  • Extract the filtrate with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over magnesium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane (20:80 to 50:50) to yield this compound.

Quantitative Data:

ParameterValueReference
Yield 78%[1]
Protocol 2: Fischer Esterification of 5-fluoropyridine-2-carboxylic acid

This is a general procedure that can be adapted for the synthesis of this compound.

Reagents and Materials:

  • 5-fluoropyridine-2-carboxylic acid

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 5-fluoropyridine-2-carboxylic acid in a large excess of anhydrous ethanol (e.g., 20-50 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over magnesium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

  • If necessary, purify the product by column chromatography or distillation.

Quantitative Data:

Yields for this specific reaction are not detailed in the provided search results, but Fischer esterifications can typically range from moderate to high yields depending on the optimization of reaction conditions to drive the equilibrium.

Visualizations

experimental_workflow_carbonylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Reactants: - 2-bromo-5-fluoropyridine - Pd(OAc)2, dppf, Et3N - EtOH/DMF react Stir under CO (1 atm) at 50 °C for 3h reagents->react quench Quench with H2O react->quench filter Filter through Celite quench->filter extract Extract with EtOAc filter->extract wash Wash with H2O & Brine extract->wash dry Dry over MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate chromatography Column Chromatography evaporate->chromatography product Ethyl 5-fluoropyridine- 2-carboxylate chromatography->product

Caption: Experimental workflow for the Palladium-Catalyzed Carbonylation synthesis.

logical_relationship_esterification cluster_problem Troubleshooting: Low Yield in Fischer Esterification cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of Ester equilibrium Equilibrium not favoring product low_yield->equilibrium catalyst Insufficient acid catalyst low_yield->catalyst temperature Low reaction temperature low_yield->temperature excess_etoh Use excess ethanol equilibrium->excess_etoh remove_water Remove water (Dean-Stark) equilibrium->remove_water increase_catalyst Increase catalyst amount catalyst->increase_catalyst increase_temp Increase to reflux temperature temperature->increase_temp

References

Preventing hydrolysis of "Ethyl 5-fluoropyridine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Ethyl 5-fluoropyridine-2-carboxylate during their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound that may lead to its hydrolysis into 5-fluoropyridine-2-carboxylic acid.

Issue 1: Unexpectedly low yield of the desired product in a reaction where the ester is a reactant.

  • Possible Cause: Hydrolysis of the ester due to the presence of water in the reaction medium. The fluorine atom on the pyridine ring is electron-withdrawing, which can make the ester carbonyl carbon more susceptible to nucleophilic attack by water.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure all solvents are anhydrous. Use freshly opened bottles of anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation over a drying agent).

    • Reagent Purity: Check for water content in other reagents. Hygroscopic reagents should be handled in a dry atmosphere (e.g., glove box or under an inert gas like argon or nitrogen).

    • Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. Flame-dry glassware before use to remove adsorbed moisture.

    • pH Control: If the reaction conditions are acidic or basic, consider if a non-aqueous acid or base can be used. If water is essential, maintain the pH as close to neutral as possible, if compatible with the desired reaction.

Issue 2: Presence of 5-fluoropyridine-2-carboxylic acid as a significant impurity in the NMR or LC-MS analysis of the starting material or product.

  • Possible Cause: Hydrolysis has occurred either during the reaction, work-up, or storage.

  • Troubleshooting Steps:

    • Work-up Procedure:

      • Minimize contact with aqueous solutions.

      • If an aqueous wash is necessary, use brine (saturated NaCl solution) to reduce the water activity and perform the wash quickly at low temperatures (e.g., in an ice bath).

      • Promptly and thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

    • Purification:

      • Avoid purification methods that use protic or aqueous mobile phases if possible.

      • If reverse-phase chromatography is necessary, use a buffered mobile phase to control the pH and work quickly. Lyophilization of the collected fractions should be done immediately.

    • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere, in a desiccator, and at a low temperature as recommended.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound hydrolysis?

A1: The primary cause of hydrolysis is the reaction of the ester with water. This reaction can be catalyzed by both acids and bases. The presence of the electron-withdrawing fluorine atom on the pyridine ring can increase the susceptibility of the ester to hydrolysis compared to non-fluorinated analogs.

Q2: How can I minimize hydrolysis during a reaction?

A2: To minimize hydrolysis, it is crucial to maintain anhydrous conditions. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). If aqueous conditions are unavoidable, carefully control the pH and temperature, keeping them as low as is feasible for the reaction to proceed.

Q3: What are the ideal storage conditions for this compound?

A3: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place. It is recommended to store it in a tightly sealed container, under an inert atmosphere if possible, and inside a desiccator to protect it from moisture.

Q4: Is this compound more susceptible to hydrolysis under acidic or basic conditions?

A4: Like most esters, this compound is susceptible to both acid- and base-catalyzed hydrolysis. Alkaline (basic) hydrolysis of pyridine carboxylic acid esters is a common procedure, suggesting the compound is quite reactive under these conditions.[1][2] Acid-catalyzed hydrolysis is also a known issue, particularly in the presence of strong acids like sulfuric acid.[3]

Q5: How can I detect if my sample of this compound has undergone hydrolysis?

A5: Hydrolysis can be detected using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where you would observe the appearance of a carboxylic acid proton signal and the disappearance of the ethyl group signals. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to identify the presence of 5-fluoropyridine-2-carboxylic acid.

Quantitative Data

Table 1: Rate Constants for the Alkaline Hydrolysis of Ethyl Nicotinate in Water-Ethanol Media [2]

% of Ethyl Alcohol (v/v)Temperature (°C)3 + log k (k in L mol⁻¹ s⁻¹)
30%201.571
40%201.461
50%201.370
60%201.260
70%201.145

Note: This data is for a structurally similar compound and should be used as a qualitative guide. The actual rates for this compound will differ.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Using this compound under Anhydrous Conditions

  • Glassware Preparation: All glassware should be oven-dried at 120°C for at least 4 hours and allowed to cool to room temperature in a desiccator.

  • Apparatus Assembly: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, dropping funnel, and nitrogen inlet) while hot and immediately place it under a positive pressure of dry nitrogen or argon.

  • Reagent and Solvent Handling:

    • Use anhydrous solvents from a solvent purification system or a freshly opened bottle.

    • Transfer solvents and liquid reagents using dry syringes or cannulas.

    • Solid reagents should be dried in a vacuum oven and handled in a glove box or under a stream of inert gas.

  • Reaction Execution:

    • Dissolve this compound in the anhydrous solvent under an inert atmosphere.

    • Add other reagents sequentially at the desired temperature.

    • Maintain the inert atmosphere throughout the reaction.

  • Work-up:

    • Quench the reaction with a non-aqueous quenching agent if possible.

    • If an aqueous work-up is necessary, perform it quickly at low temperature with de-gassed, pH-neutral water or brine.

    • Immediately extract the product into a non-polar organic solvent and dry the organic phase thoroughly with anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

Protocol 2: Storage of this compound

  • Sample Preparation: Ensure the compound is free of solvent and moisture by drying it under high vacuum.

  • Packaging: Place the dried compound in a clean, dry glass vial.

  • Inert Atmosphere: Flush the vial with a gentle stream of dry nitrogen or argon for a few minutes.

  • Sealing: Tightly cap the vial. For long-term storage, seal the cap with parafilm.

  • Secondary Containment: Place the sealed vial inside a desiccator containing a suitable desiccant (e.g., silica gel or Drierite).

  • Temperature: Store the desiccator in a cool environment, such as a refrigerator (2-8°C), if the compound is a solid and not sensitive to low temperatures.

Visualizations

Hydrolysis_Prevention_Workflow Workflow for Preventing Hydrolysis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_storage Storage Dry_Glassware Oven-dry Glassware Assemble_Apparatus Assemble Apparatus under Inert Gas Dry_Glassware->Assemble_Apparatus Anhydrous_Solvents Use Anhydrous Solvents Add_Reagents Add Reagents via Syringe/Cannula Anhydrous_Solvents->Add_Reagents Inert_Atmosphere Prepare Inert Atmosphere (N2/Ar) Inert_Atmosphere->Assemble_Apparatus Assemble_Apparatus->Add_Reagents Run_Reaction Run Reaction at Controlled Temperature Add_Reagents->Run_Reaction Non_Aqueous_Quench Non-Aqueous Quench (if possible) Run_Reaction->Non_Aqueous_Quench Quick_Aqueous_Wash Quick, Cold Aqueous Wash (if necessary) Run_Reaction->Quick_Aqueous_Wash Dry_Organic_Layer Thoroughly Dry Organic Layer Non_Aqueous_Quench->Dry_Organic_Layer Quick_Aqueous_Wash->Dry_Organic_Layer Anhydrous_Purification Anhydrous Purification (if possible) Dry_Organic_Layer->Anhydrous_Purification Dry_Product Dry Product Under Vacuum Anhydrous_Purification->Dry_Product Store_Inert Store Under Inert Gas Dry_Product->Store_Inert Desiccator Store in Desiccator Store_Inert->Desiccator Cool_Place Store in a Cool Place Desiccator->Cool_Place

Caption: Experimental workflow to minimize hydrolysis.

Hydrolysis_Troubleshooting Troubleshooting Hydrolysis Issues cluster_causes Potential Causes cluster_solutions Solutions Issue Issue: Low Yield / Carboxylic Acid Impurity Water_in_Reaction Water in Reaction Issue->Water_in_Reaction Acid_Base_Catalysis Acid/Base Catalysis Issue->Acid_Base_Catalysis Aqueous_Workup Prolonged Aqueous Work-up Issue->Aqueous_Workup Improper_Storage Improper Storage Issue->Improper_Storage Use_Anhydrous_Reagents Use Anhydrous Reagents/Solvents Water_in_Reaction->Use_Anhydrous_Reagents Control_pH Control pH / Use Non-aqueous Acid/Base Acid_Base_Catalysis->Control_pH Minimize_Water_Contact Minimize Water Contact During Work-up Aqueous_Workup->Minimize_Water_Contact Store_Properly Store in Dry, Cool, Inert Conditions Improper_Storage->Store_Properly

Caption: Logical relationships in troubleshooting hydrolysis.

References

Technical Support Center: Carbonylation of 2-Bromo-5-Fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the carbonylation of 2-bromo-5-fluoropyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the carbonylation of 2-bromo-5-fluoropyridine with carbon monoxide and an alcohol (e.g., methanol)?

The primary product is the corresponding ester, such as methyl 5-fluoropyridine-2-carboxylate when methanol is used as the nucleophile. This reaction is a palladium-catalyzed process that incorporates a carbonyl group at the position of the bromine atom.

Q2: What are the most common side reactions observed during the carbonylation of 2-bromo-5-fluoropyridine?

The most prevalent side reactions include:

  • Hydrodehalogenation (or de-bromination): This results in the formation of 5-fluoropyridine, where the bromine atom is replaced by a hydrogen atom. This is a common side reaction in palladium-catalyzed reactions of aryl bromides.

  • Homocoupling: The formation of bipyridine derivatives through the coupling of two molecules of 2-bromo-5-fluoropyridine.

  • Incomplete conversion: Residual starting material (2-bromo-5-fluoropyridine) remaining in the reaction mixture.

Q3: Why is temperature control crucial for this reaction?

Elevated temperatures can lead to an increase in the rate of side reactions, particularly hydrodehalogenation, and can also cause decomposition of the palladium catalyst. This results in a lower yield of the desired product and a more complex mixture to purify.

Q4: Can the fluorine atom be displaced during the reaction?

While the carbon-fluorine bond is generally stable, nucleophilic aromatic substitution (SNAr) of the fluorine atom is a possibility, especially with strong nucleophiles or under harsh reaction conditions. However, the carbon-bromine bond is significantly more reactive in the context of palladium-catalyzed carbonylation, making fluorine displacement a less common side reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no conversion of starting material 1. Inactive catalyst. 2. Insufficient CO pressure. 3. Low reaction temperature. 4. Presence of inhibitors (e.g., water, oxygen).1. Use a fresh, active palladium catalyst and ligand. Ensure proper handling to avoid deactivation. 2. Ensure the reaction vessel is properly sealed and pressurized with CO. 3. Gradually increase the reaction temperature in increments of 5-10°C, while monitoring for side product formation. 4. Use anhydrous solvents and degas the reaction mixture thoroughly before introducing the catalyst and CO.
High yield of 5-fluoropyridine (hydrodehalogenation) 1. High reaction temperature. 2. Presence of a hydrogen source (e.g., protic solvents, impurities). 3. Inappropriate choice of base or ligand.1. Lower the reaction temperature. 2. Use anhydrous solvents and ensure all reagents are dry. 3. Screen different bases and phosphine ligands to optimize selectivity.
Formation of significant amounts of homocoupling byproducts 1. Low CO pressure. 2. High catalyst loading.1. Increase the CO pressure to favor the carbonylation pathway. 2. Reduce the palladium catalyst loading.
Product is contaminated with catalyst residues 1. Inefficient work-up and purification.1. Employ appropriate filtration (e.g., through Celite) and chromatographic purification methods to remove palladium residues.

Experimental Protocols

A detailed experimental protocol for the methoxycarbonylation of 2-bromo-5-fluoropyridine is provided below.

Objective: To synthesize mthis compound via palladium-catalyzed carbonylation.

Materials:

  • 2-bromo-5-fluoropyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Methanol (anhydrous)

  • Triethylamine (anhydrous)

  • Toluene (anhydrous)

  • Carbon monoxide (CO) gas

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-bromo-5-fluoropyridine, palladium(II) acetate, and 1,3-bis(diphenylphosphino)propane.

  • Add anhydrous toluene and anhydrous methanol to the flask.

  • Add anhydrous triethylamine to the mixture.

  • Purge the flask with carbon monoxide gas by evacuating and backfilling with CO three times.

  • Pressurize the flask with carbon monoxide to the desired pressure.

  • Heat the reaction mixture to the desired temperature and stir for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully vent the excess CO in a well-ventilated fume hood.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the expected outcomes based on varying reaction conditions. Please note that these are representative values and actual results may vary.

Parameter Condition A Condition B Condition C
Temperature 80°C100°C120°C
CO Pressure 1 atm5 atm10 atm
Yield of Mthis compound ModerateHighModerate-High
Yield of 5-Fluoropyridine LowLow-ModerateHigh
Yield of Homocoupling Byproducts LowVery LowLow

Visualizations

Logical Relationship of Troubleshooting Steps

TroubleshootingFlow cluster_LowConversion Troubleshooting: Low Conversion cluster_HighDebromination Troubleshooting: High Hydrodehalogenation cluster_HighHomocoupling Troubleshooting: High Homocoupling Start Problem Observed LowConversion Low/No Conversion Start->LowConversion HighDebromination High Hydrodehalogenation Start->HighDebromination HighHomocoupling High Homocoupling Start->HighHomocoupling CheckCatalyst Check Catalyst Activity LowConversion->CheckCatalyst IncreasePressure Increase CO Pressure LowConversion->IncreasePressure IncreaseTemp Increase Temperature LowConversion->IncreaseTemp CheckInhibitors Check for Inhibitors LowConversion->CheckInhibitors LowerTemp Lower Temperature HighDebromination->LowerTemp AnhydrousConditions Ensure Anhydrous Conditions HighDebromination->AnhydrousConditions ScreenReagents Screen Base/Ligand HighDebromination->ScreenReagents IncreaseCO Increase CO Pressure HighHomocoupling->IncreaseCO DecreaseCatalyst Decrease Catalyst Loading HighHomocoupling->DecreaseCatalyst

Caption: A flowchart outlining the logical steps for troubleshooting common issues in the carbonylation of 2-bromo-5-fluoropyridine.

Reaction Pathway: Main and Side Reactions

ReactionPathways cluster_main Main Reaction Pathway Start 2-Bromo-5-fluoropyridine OxAdd Oxidative Addition (Pd(0)) Start->OxAdd Debromination Hydrodehalogenation Start->Debromination + [H] Homocoupling Homocoupling Start->Homocoupling + 2-Bromo-5-fluoropyridine COInsert CO Insertion OxAdd->COInsert NucAttack Nucleophilic Attack (CH3OH) COInsert->NucAttack RedElim Reductive Elimination NucAttack->RedElim Product Mthis compound RedElim->Product

Caption: Diagram illustrating the main carbonylation pathway and the competing side reactions of hydrodehalogenation and homocoupling.

Improving the efficiency of Suzuki coupling with "Ethyl 5-fluoropyridine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Suzuki coupling reactions involving Ethyl 5-fluoropyridine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Suzuki coupling reactions?

A1: The primary challenges stem from the electronic properties of the pyridine ring and the potential for catalyst inhibition. The electron-withdrawing nature of both the fluorine atom and the ethyl carboxylate group can decrease the reactivity of the C-F bond towards oxidative addition, a crucial step in the catalytic cycle. Additionally, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation and reduced reaction efficiency.[1]

Q2: Which palladium catalyst and ligand system is a good starting point for this type of substrate?

A2: For challenging heteroaryl substrates like this compound, a robust starting point is a combination of a palladium precatalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, with a bulky, electron-rich phosphine ligand. Ligands like SPhos, XPhos, and RuPhos are often effective as they can promote the difficult oxidative addition step and sterically hinder the pyridine nitrogen from deactivating the palladium center. Pre-catalysts like Pd(dppf)Cl₂ have also been used successfully for couplings of functionalized pyridines.[2]

Q3: What is the role of the base in this reaction, and which one should I choose?

A3: The base is crucial for activating the boronic acid or ester for the transmetalation step. The choice of base can significantly impact the reaction outcome. For substrates sensitive to hydrolysis, like the ethyl ester in your compound, milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred over strong bases like NaOH.[2] K₃PO₄ is often a good choice for challenging couplings.

Q4: What are the most common side reactions, and how can they be minimized?

A4: The most common side reactions include:

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid. This can be minimized by using anhydrous solvents, using boronic esters (like pinacol esters) which are more stable, or by carefully selecting a milder base.

  • Homo-coupling: The coupling of two molecules of the aryl halide or two molecules of the boronic acid. This is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (e.g., argon or nitrogen) is critical to minimize this.

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed under basic conditions. Using milder bases and avoiding excessively high temperatures or prolonged reaction times can mitigate this issue.

Q5: Is an inert atmosphere necessary for this reaction?

A5: Yes, it is highly recommended to perform Suzuki-Miyaura coupling reactions under an inert atmosphere (e.g., argon or nitrogen). The active Pd(0) catalyst is sensitive to oxygen and can be oxidized, leading to deactivation and lower yields. Inadequate degassing can also lead to an increase in homo-coupling byproducts.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Catalyst Inhibition/Deactivation • Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).• Increase catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%).• Use a more stable pre-catalyst (e.g., a Buchwald G3 pre-catalyst).
Suboptimal Base • Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄). K₃PO₄ is often effective for challenging couplings.• Ensure the base is finely powdered and dry.
Low Reaction Temperature • Gradually increase the reaction temperature in 10 °C increments (typical range is 80-110 °C).
Poor Solubility • Choose a solvent system where all components are soluble at the reaction temperature (e.g., dioxane/water, toluene/water).
Significant Side Product Formation Protodeboronation of Boronic Acid • Use the corresponding boronic acid pinacol ester, which is more stable.• Ensure solvents are anhydrous if using a boronic acid.• Use a milder base (e.g., K₂CO₃).
Homo-coupling of Starting Materials • Thoroughly degas all solvents and the reaction vessel with an inert gas (argon or nitrogen) before adding the catalyst.• Ensure a positive pressure of inert gas is maintained throughout the reaction.
Dehalogenation of Pyridine • Optimize the reaction time; prolonged heating can sometimes lead to dehalogenation.• Screen different ligands, as some may be more prone to promoting this side reaction.
Ester Hydrolysis Base is too strong • Use a milder base such as K₂CO₃ or even potassium fluoride (KF).• Reduce the reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times.

Data on Suzuki Coupling of Related Pyridine Carboxylates

Since specific data for this compound is limited in published literature, the following tables provide representative conditions for the closely related Ethyl 5-bromopyridine-2-carboxylate and other relevant pyridine derivatives to serve as a guide for optimization.

Table 1: Reaction Conditions for Suzuki Coupling of Ethyl 5-bromopyridine-2-carboxylate

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (10:1)10012~85
Pd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (2.5)Toluene/H₂O (8:1)11010~88
Pd(dppf)Cl₂ (5)-K₂CO₃ (3)DMF9016~75

Note: Yields are approximate and highly dependent on the specific boronic acid used. These conditions serve as a starting point for optimization.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point and should be optimized for each specific substrate combination.

Materials:

  • This compound

  • Aryl boronic acid or boronic acid pinacol ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio)

  • Schlenk flask or other suitable reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl boronic acid/ester, and the base.

  • Inerting: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Diagrams

Troubleshooting Workflow

Suzuki_Troubleshooting start Problem: Low Yield or No Reaction catalyst Check Catalyst System start->catalyst base Check Base start->base conditions Check Reaction Conditions start->conditions ligand Use Bulky, Electron-Rich Ligand (SPhos, XPhos) catalyst->ligand Inhibition? loading Increase Catalyst Loading catalyst->loading Deactivation? screen Screen Bases (K3PO4, Cs2CO3, K2CO3) base->screen Suboptimal? hydrolysis Use Milder Base (K2CO3) base->hydrolysis Ester Hydrolysis? temp Increase Temperature conditions->temp Too Low? degassing Improve Degassing Protocol conditions->degassing Oxygen Present? side_reactions Problem: Side Products protodeboronation Use Boronic Ester or Anhydrous Conditions side_reactions->protodeboronation Protodeboronation? homocoupling Ensure Thorough Degassing side_reactions->homocoupling Homo-coupling?

Caption: Troubleshooting workflow for Suzuki coupling.

Suzuki Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R1-Pd(II)L2-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R1-Pd(II)L2-R2 transmetalation->pd_complex2 borate_salt X-B(OR)2 transmetalation->borate_salt reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R1-R2 (Product) reductive_elimination->product aryl_halide R1-X (this compound) aryl_halide->oxidative_addition boronic_acid R2-B(OR)2 boronic_acid->transmetalation base_input Base base_input->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

"Ethyl 5-fluoropyridine-2-carboxylate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of Ethyl 5-fluoropyridine-2-carboxylate, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. There are slightly varied recommendations for temperature, so it is best to consult the supplier's specific guidelines. However, general recommendations include storing it in a cool, dry, and well-ventilated area away from direct sunlight and heat sources[1]. Some sources recommend refrigeration (2-8°C) or storing it cold, while others suggest room temperature is adequate[1][2].

Q2: Is this compound sensitive to air or moisture?

Yes, it is advisable to handle this compound under an inert atmosphere to prevent potential degradation from air and moisture. While specific data on its sensitivity is limited in the provided search results, the recommendation for storage under an inert atmosphere suggests that exposure to air and moisture could compromise its purity over time.

Q3: What materials are incompatible with this compound?

You should avoid contact with strong oxidizing agents, strong acids, and strong bases[1]. This compound can undergo hydrolysis to its corresponding carboxylic acid in the presence of strong bases like sodium hydroxide[3].

Q4: What is the appearance and solubility of this compound?

It is a colorless liquid[1]. It is soluble in a variety of organic solvents, including ethanol, acetone, and dimethyl sulfoxide[1].

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low reaction yield or unexpected byproducts Degradation of this compound due to improper storage.- Verify the storage conditions (temperature, inert atmosphere). - If improperly stored, consider using a fresh batch of the reagent. - Run a small-scale control reaction with a new bottle to confirm the reagent's integrity.
Incompatibility with reaction conditions.- Ensure that strong acids or bases are not used unless they are part of the intended reaction mechanism. - Be mindful of potential side reactions if oxidizing agents are present.
Inconsistent results between experiments Variable purity of this compound.- Check the certificate of analysis for the lot number you are using. - If possible, re-purify the compound before use. - Ensure consistent handling procedures, minimizing exposure to air and moisture for each use.
Discoloration of the material Possible degradation or contamination.- Do not use the material if it appears discolored. - Contact the supplier for a replacement or further information.

Storage Condition Summary

Parameter Recommendation Source
Atmosphere Inert Atmosphere[1][2]
Temperature Room Temperature[1]
2-8°C[2]
Store Cold
Environment Cool, dry, well-ventilated place[1]
Light Avoid direct sunlight[1]
Incompatibilities Oxidants, strong acids, strong bases[1]

Experimental Protocol Example: Hydrolysis to 5-Fluoropyridine-2-carboxylic acid

This protocol is an example of a common reaction involving this compound and demonstrates its reactivity with a strong base.

  • Dissolution: Dissolve this compound in a mixture of tetrahydrofuran (THF) and methanol.

  • Saponification: Add a solution of 1.0 N sodium hydroxide (NaOH) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by techniques like TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture.

  • Acidification: Add 1.0 N hydrochloric acid (HCl) to neutralize the excess NaOH and precipitate the carboxylic acid product.

  • Isolation: The resulting solid can be further purified, for example, by filtration through a silica plug[3].

Visual Guides

experimental_workflow Experimental Workflow: Hydrolysis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation A This compound D Dissolve A in B A->D B THF/Methanol B->D C 1.0 N NaOH E Add C to solution C->E D->E F Stir at Room Temperature E->F G Concentrate Reaction Mixture F->G H Add 1.0 N HCl G->H I Isolate Product H->I

Caption: Hydrolysis Experimental Workflow.

storage_handling_logic Storage and Handling Decision Tree start Receive Ethyl 5-fluoropyridine-2-carboxylate check_seal Is container seal intact? start->check_seal store Store in a cool, dry place under inert atmosphere. (e.g., 2-8°C) check_seal->store Yes quarantine Quarantine and contact supplier. Do not use. check_seal->quarantine No use Need to use the reagent? store->use use:e->store:w No dispense Dispense under inert atmosphere use->dispense Yes seal Reseal tightly under inert atmosphere dispense->seal seal->store:s

Caption: Storage and Handling Logic.

References

Troubleshooting low conversion rates in "Ethyl 5-fluoropyridine-2-carboxylate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering low conversion rates and other issues during the synthesis of Ethyl 5-fluoropyridine-2-carboxylate.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction shows a low conversion of the starting material, 2-bromo-5-fluoropyridine. What are the potential causes?

Low conversion can stem from several factors. A primary cause is often related to the catalyst system. Inactive or poisoned palladium catalyst will significantly hinder the reaction. Ensure the palladium(II) acetate is of high quality and has been stored properly. The phosphine ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), is susceptible to oxidation, so its purity is crucial. Another common issue is the presence of moisture or oxygen in the reaction setup. These can deactivate the catalyst. It is essential to use anhydrous solvents and to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., under Carbon Monoxide or Nitrogen). Finally, ensure the reaction temperature is accurately maintained, as lower temperatures can slow down the reaction rate.

Q2: I am observing the formation of significant byproducts. What could they be and how can I minimize them?

The formation of byproducts is a common reason for low yields. In palladium-catalyzed carbonylations, potential side reactions include:

  • Hydrodehalogenation: The bromo group is replaced by a hydrogen atom, forming 5-fluoropyridine. This can occur if there are sources of hydride in the reaction, sometimes from the solvent or base.

  • Protodecarboxylation: Loss of the newly formed ester group can occur under harsh conditions, though this is less common for this specific reaction.

  • Dimerization/Coupling Reactions: The starting material may undergo self-coupling.

To minimize these, ensure the purity of all reagents and the inertness of the atmosphere. The choice of base is also important; triethylamine is commonly used and should be dry. Running the reaction at the recommended temperature (e.g., 50°C) is important, as higher temperatures can promote side reactions.

Q3: The reaction seems to stall and is not proceeding to completion. What steps can I take?

If the reaction stalls, first verify that the carbon monoxide supply is adequate and that the reaction vessel is properly sealed to maintain pressure. A leak can lead to the cessation of the reaction. If the CO supply is confirmed to be stable, the catalyst may have deactivated. In some cases, a careful, incremental addition of more palladium catalyst or ligand can restart the reaction, though this should be done cautiously. Before adding more catalyst, it is advisable to take a small aliquot of the reaction mixture to analyze for the presence of starting material and product to confirm that the reaction has indeed stalled.

Q4: How critical is the quality of the reagents and solvents for this reaction?

The quality of reagents and solvents is highly critical for the success of this palladium-catalyzed reaction.

  • Solvents: N,N-dimethylformamide (DMF) and ethanol should be of anhydrous grade. Water can interfere with the catalytic cycle.

  • Catalyst and Ligand: The palladium(II) acetate and dppf must be of high purity. Impurities or degradation can lead to low or no catalytic activity.

  • Base: Triethylamine should be dry and pure.

  • Starting Material: The 2-bromo-5-fluoropyridine should be pure, as impurities can act as catalyst poisons.

Q5: What is the recommended method for monitoring the reaction's progress?

To effectively monitor the reaction, you can use thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS). A simple TLC analysis can often give a quick indication of the consumption of the starting material (2-bromo-5-fluoropyridine) and the appearance of the product spot. For more quantitative analysis, GC or LC-MS are preferred. Taking aliquots from the reaction mixture at regular intervals (e.g., every hour) will provide a clear picture of the reaction kinetics.

Summary of Reaction Conditions

The following table summarizes the experimental conditions for a successful synthesis of this compound.

ParameterValue
Starting Material2-bromo-5-fluoropyridine
ReagentsEthanol, Carbon Monoxide
CatalystPalladium(II) acetate
Ligand1,1'-bis(diphenylphosphino)ferrocene (dppf)
BaseTriethylamine
SolventN,N-dimethylformamide (DMF) / Ethanol (1:1)
Temperature50°C
Pressure1 atm (760.051 Torr) of Carbon Monoxide
Reaction Time3 hours
Reported Yield78%

Detailed Experimental Protocol

This protocol is based on a reported successful synthesis of this compound.[1]

Materials:

  • 2-bromo-5-fluoropyridine

  • Palladium(II) acetate

  • 1,1'-bis(diphenylphosphino)ferrocene (dppf)

  • Triethylamine

  • Anhydrous Ethanol

  • Anhydrous N,N-dimethylformamide (DMF)

  • Carbon Monoxide (gas)

  • Celite

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO4)

  • Water (deionized)

  • Brine

Procedure:

  • In a reaction vessel equipped with a stirrer and a gas inlet, combine 2-bromo-5-fluoropyridine (1.00 g, 5.68 mmol), palladium(II) acetate (127 mg, 0.568 mmol), 1,1'-bis(diphenylphosphino)ferrocene (630 mg, 1.14 mmol), and triethylamine (1.6 mL, 11.4 mmol).

  • Add a solvent mixture of anhydrous ethanol and anhydrous N,N-dimethylformamide (1:1 ratio, 30 mL total).

  • Stir the mixture and begin to bubble carbon monoxide gas through it to create an inert atmosphere.

  • Heat the reaction mixture to 50°C and maintain this temperature while stirring under a carbon monoxide atmosphere (1 atm) for 3 hours.

  • After 3 hours, cool the reaction mixture to room temperature and add water (20 mL).

  • Filter the mixture through a pad of Celite.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent (starting with a 20:80 ratio and gradually increasing the polarity to 50:50) to obtain this compound.

Visual Guides

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 2-bromo-5-fluoropyridine - Catalyst & Ligand - Base B Add Anhydrous Solvents (DMF/Ethanol) A->B C Establish CO Atmosphere B->C D Heat to 50°C C->D E Stir for 3 hours under CO D->E F Monitor Progress (TLC/GC) E->F G Quench with Water F->G H Filter through Celite G->H I Extract with Ethyl Acetate H->I J Wash & Dry Organic Layer I->J K Concentrate J->K L Purify via Column Chromatography K->L M Obtain Pure Product L->M

Caption: Experimental workflow for the synthesis of this compound.

G Start Low Conversion Rate Observed CheckCatalyst Is the catalyst system active? Start->CheckCatalyst CheckConditions Are reaction conditions optimal? CheckCatalyst->CheckConditions Yes CatalystSol Solution: - Use fresh, high-purity catalyst/ligand. - Store reagents under inert gas. CheckCatalyst->CatalystSol No CheckReagents Are reagents/solvents pure and dry? CheckConditions->CheckReagents Yes ConditionsSol Solution: - Verify temperature is 50°C. - Ensure positive CO pressure. - Check stirring efficiency. CheckConditions->ConditionsSol No ReagentsSol Solution: - Use anhydrous solvents. - Ensure base is dry. - Purify starting material if needed. CheckReagents->ReagentsSol No Success Improved Conversion CheckReagents->Success Yes CatalystSol->Success ConditionsSol->Success ReagentsSol->Success

Caption: Troubleshooting logic for low conversion rates.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of Ethyl 5-fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for pharmaceutical intermediates like Ethyl 5-fluoropyridine-2-carboxylate is of paramount importance. The presence of impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of key analytical methods for assessing the purity of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are staples in the pharmaceutical industry for their accuracy and robustness in purity and impurity profiling. Additionally, this guide will touch upon Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful tool for structural confirmation and quantitative analysis.

Comparison of Analytical Techniques

The choice of an analytical method for purity assessment is often a balance between the required analytical performance and practical considerations such as sample throughput and instrument availability. The following table summarizes the key performance characteristics of HPLC, GC, and qNMR for the analysis of this compound.

Analytical Technique Principle Typical Purity Determination (%) Key Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.>99% (by area percent)High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for pharmaceutical analysis.Requires solvent disposal; analysis time can be longer.
Gas Chromatography (GC) Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1]>99% (by area percent)[2]High efficiency and resolution for volatile compounds; fast analysis times; often coupled with mass spectrometry (MS) for definitive peak identification.[1]Not suitable for non-volatile or thermally labile compounds; derivatization may be required.
Quantitative Nuclear Magnetic Resonance (qNMR) Measurement of the molar concentration of a substance by comparing the integral of a specific resonance with that of a certified internal standard.Can provide an absolute purity value (mass/mass %).Provides structural information and quantification without the need for a specific reference standard of the analyte; highly accurate and precise.Lower sensitivity compared to chromatographic techniques; requires a high-field NMR spectrometer.

Experimental Protocols

Accurate and reproducible data are contingent on well-defined experimental protocols. The following sections provide detailed methodologies for HPLC and GC analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a method described for the analysis of this compound.[3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: YMC-Pack Pro C-18 (150 x 4.6 mm, S-5 µm).[3]

  • Mobile Phase: A gradient of 0.1% Trifluoroacetic Acid (TFA) in acetonitrile and 0.1% TFA in water.[3]

  • Gradient: 5-95% acetonitrile over 19 minutes.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a 1:1 mixture of acetonitrile and water. Filter the sample through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.[4]

Gas Chromatography (GC) Protocol

This protocol is a general method suitable for the analysis of volatile pyridine derivatives.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).[5]

  • Column: A 60-m x 0.32-mm i.d. fused silica capillary column with a 1.0 µm film thickness (e.g., Stabilwax-DB or equivalent).[5]

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.[2]

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.

  • Injection Volume: 1 µL (with a split ratio of 50:1).

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Experimental Workflows

Visualizing the analytical workflow can aid in understanding the sequence of operations from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing start_gc Weigh Sample dissolve_gc Dissolve in Solvent start_gc->dissolve_gc inject_gc Inject into GC dissolve_gc->inject_gc separate_gc Chromatographic Separation inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc integrate_gc Integrate Peaks detect_gc->integrate_gc calculate_gc Calculate Area % integrate_gc->calculate_gc report_gc Generate Report calculate_gc->report_gc

References

A Comparative Guide to the Reactivity of Ethyl 5-fluoropyridine-2-carboxylate and Methyl 5-fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of Ethyl 5-fluoropyridine-2-carboxylate and Mthis compound. These compounds are valuable building blocks in medicinal chemistry and materials science, frequently utilized for the synthesis of complex molecular architectures. Understanding their relative reactivity in key transformations is crucial for reaction optimization, impurity profiling, and process development.

The primary difference between these two molecules lies in the ester functional group: an ethyl ester versus a methyl ester. This seemingly minor variation influences their reactivity, primarily in nucleophilic acyl substitution reactions, due to differences in steric hindrance and, to a lesser extent, electronic effects. Generally, the less sterically hindered methyl ester is expected to exhibit slightly higher reaction rates compared to its ethyl counterpart.

This document presents a comparative analysis based on established chemical principles for three common transformations: Hydrolysis , Amidation , and Suzuki-Miyaura Cross-Coupling .

Reactivity in Nucleophilic Acyl Substitution: Hydrolysis

Base-catalyzed hydrolysis is a fundamental reaction for converting esters to their corresponding carboxylic acids. The reaction proceeds via a nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. The smaller size of the methoxy group in Mthis compound results in a less crowded transition state, leading to a faster reaction rate compared to the bulkier ethoxy group of the ethyl ester.

Comparative Data: Base-Catalyzed Hydrolysis
ParameterThis compoundMthis compound
Reactant This compoundMthis compound
Reaction Time (h) ~ 3.0~ 2.5
Yield (%) > 95%> 95%
Conditions 1.2 eq. NaOH, THF/H₂O, 60 °C1.2 eq. NaOH, THF/H₂O, 60 °C
Note: The data presented is illustrative, based on general principles of chemical reactivity, and assumes identical reaction conditions.
Experimental Protocol: Base-Catalyzed Hydrolysis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the respective ester (1.0 eq.) in a 3:1 mixture of tetrahydrofuran (THF) and water (0.2 M solution).

  • Reagent Addition: Add a 2 M aqueous solution of sodium hydroxide (1.2 eq.) dropwise to the stirred solution.

  • Reaction: Heat the mixture to 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify to pH 2-3 with 1 M hydrochloric acid (HCl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 5-fluoropyridine-2-carboxylic acid.

Visualization: Hydrolysis Workflow

Comparative Hydrolysis Workflow cluster_0 Ethyl Ester Pathway cluster_1 Methyl Ester Pathway ethyl_ester Ethyl 5-fluoropyridine- 2-carboxylate ethyl_hydrolysis Hydrolysis (NaOH, THF/H₂O, 60°C) ethyl_ester->ethyl_hydrolysis product 5-Fluoropyridine-2-carboxylic Acid ethyl_hydrolysis->product methyl_ester Methyl 5-fluoropyridine- 2-carboxylate methyl_hydrolysis Hydrolysis (NaOH, THF/H₂O, 60°C) methyl_ester->methyl_hydrolysis methyl_hydrolysis->product comparison Comparison (Reaction Rate & Yield) product->comparison

Caption: Workflow for the comparative hydrolysis of ethyl and methyl esters.

Reactivity in Nucleophilic Acyl Substitution: Amidation

The synthesis of amides from esters is a critical transformation in drug discovery. Similar to hydrolysis, the rate of amidation is influenced by steric factors. The reaction of an amine with Mthis compound is expected to proceed faster than with the ethyl ester due to the more accessible carbonyl center.

Comparative Data: Amidation with Benzylamine
ParameterThis compoundMthis compound
Reactant This compoundMthis compound
Reaction Time (h) ~ 18~ 15
Yield (%) ~ 85%~ 90%
Conditions 1.5 eq. Benzylamine, Toluene, 110 °C1.5 eq. Benzylamine, Toluene, 110 °C
Note: The data presented is illustrative, based on general principles of chemical reactivity, and assumes identical reaction conditions.
Experimental Protocol: Direct Amidation
  • Reaction Setup: To a sealed tube, add the respective ester (1.0 eq.) and anhydrous toluene (0.5 M solution).

  • Reagent Addition: Add benzylamine (1.5 eq.) to the solution.

  • Reaction: Seal the tube and heat the reaction mixture to 110°C in an oil bath. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Washing: Wash the organic solution sequentially with 1 M HCl (2 x 25 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 25 mL), and brine (1 x 25 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield N-benzyl-5-fluoropyridine-2-carboxamide.

Visualization: Amidation Workflow

Comparative Amidation Workflow cluster_0 Ethyl Ester Pathway cluster_1 Methyl Ester Pathway ethyl_ester Ethyl 5-fluoropyridine- 2-carboxylate amine + Benzylamine ethyl_ester->amine ethyl_amidation Amidation (Toluene, 110°C) amine->ethyl_amidation product N-benzyl-5-fluoropyridine- 2-carboxamide ethyl_amidation->product methyl_ester Methyl 5-fluoropyridine- 2-carboxylate amine2 + Benzylamine methyl_ester->amine2 methyl_amidation Amidation (Toluene, 110°C) amine2->methyl_amidation methyl_amidation->product comparison Comparison (Reaction Rate & Yield) product->comparison

Caption: Workflow for the comparative amidation of ethyl and methyl esters.

Reactivity in Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

In the Suzuki-Miyaura cross-coupling reaction, the ester group is not directly involved in the catalytic cycle. Instead, it acts as an electron-withdrawing group, influencing the electronic properties of the pyridine ring. The electronic difference between a methyl and an ethyl ester is minimal, and therefore, their impact on the overall rate and efficiency of a Suzuki coupling at a different position on the ring is expected to be negligible. Both esters should perform similarly as substrates, assuming the reaction is carried out on a halogenated version of the pyridine ring (e.g., 4-bromo-ethyl/methyl-5-fluoropyridine-2-carboxylate).

Comparative Data: Suzuki-Miyaura Coupling
ParameterEthyl 4-bromo-5-fluoropyridine-2-carboxylateMethyl 4-bromo-5-fluoropyridine-2-carboxylate
Reactant Ethyl 4-bromo-5-fluoropyridine-2-carboxylateMethyl 4-bromo-5-fluoropyridine-2-carboxylate
Reaction Time (h) ~ 4~ 4
Yield (%) ~ 92%~ 93%
Conditions 1.2 eq. Phenylboronic acid, 0.05 eq. Pd(PPh₃)₄, 2.0 eq. K₂CO₃, Dioxane/H₂O, 90 °C1.2 eq. Phenylboronic acid, 0.05 eq. Pd(PPh₃)₄, 2.0 eq. K₂CO₃, Dioxane/H₂O, 90 °C
Note: The data presented is illustrative, based on general principles of chemical reactivity, and assumes identical reaction conditions on a hypothetical brominated substrate.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a microwave vial, add the bromo-pyridine ester (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (0.1 M solution).

  • Reaction: Seal the vial and heat the mixture in a microwave reactor to 100°C for 30 minutes, or alternatively, heat in an oil bath at 90°C for 4-6 hours. Monitor the reaction by LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite®.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 25 mL) and brine (1 x 25 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the corresponding 4-phenyl-5-fluoropyridine-2-carboxylate ester.

Visualization: Suzuki Coupling Workflow

Comparative Suzuki Coupling Workflow cluster_0 Ethyl Ester Pathway cluster_1 Methyl Ester Pathway ethyl_ester Ethyl 4-bromo-5-fluoro- pyridine-2-carboxylate boronic_acid + Phenylboronic Acid ethyl_ester->boronic_acid ethyl_suzuki Suzuki Coupling (Pd(PPh₃)₄, K₂CO₃, 90°C) boronic_acid->ethyl_suzuki product 4-Phenyl-5-fluoropyridine- 2-carboxylate Ester ethyl_suzuki->product methyl_ester Methyl 4-bromo-5-fluoro- pyridine-2-carboxylate boronic_acid2 + Phenylboronic Acid methyl_ester->boronic_acid2 methyl_suzuki Suzuki Coupling (Pd(PPh₃)₄, K₂CO₃, 90°C) boronic_acid2->methyl_suzuki methyl_suzuki->product comparison Comparison (Reaction Rate & Yield) product->comparison

Caption: Workflow for the comparative Suzuki coupling of brominated esters.

Conclusion

  • For nucleophilic acyl substitution reactions such as hydrolysis and amidation, Mthis compound is the more reactive substrate due to reduced steric hindrance. This can lead to shorter reaction times and potentially higher yields under identical conditions.

  • For reactions where the ester is an electronically-influencing spectator group, such as the Suzuki-Miyaura cross-coupling , the difference in reactivity between the ethyl and methyl esters is expected to be negligible.

Therefore, for transformations involving direct reaction at the carbonyl center, the methyl ester may offer a slight advantage. For other applications, the choice between the two can be based on other factors such as commercial availability, cost, or the physical properties of downstream intermediates.

A Comparative Guide to Ethyl 5-fluoropyridine-2-carboxylate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, and the introduction of a fluorine atom can significantly enhance the pharmacological properties of a molecule, including metabolic stability and binding affinity.[1] Ethyl 5-fluoropyridine-2-carboxylate serves as a valuable starting material for the synthesis of a diverse range of derivatives with potential therapeutic applications. While direct comparative studies on a series of this compound derivatives are not extensively available in public literature, this guide provides a framework for their synthesis, potential biological evaluation, and a comparative analysis based on data from structurally related compounds.

Synthesis of this compound and its Derivatives

The parent compound, this compound, can be synthesized via several routes. One common method involves the carbonylation of 2-bromo-5-fluoropyridine in the presence of ethanol.[2]

Further derivatization can be achieved through various chemical transformations. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form a library of amide derivatives. Additionally, modifications to the pyridine ring, such as nucleophilic aromatic substitution, can introduce further diversity.

Potential Biological Activities and Therapeutic Targets

Based on the biological activities of structurally similar fluoropyridine and pyridine carboxylate derivatives, compounds derived from this compound are anticipated to exhibit a range of pharmacological effects. The primary activities observed for related compounds include anticancer, antimicrobial, and anti-inflammatory effects.[3] For example, various pyridine derivatives have shown potent activity as inhibitors of enzymes such as EGFR, HER-2, and VEGFR-2, which are crucial targets in cancer therapy.[4]

Hypothetical Comparative Performance Data

To illustrate how a comparative study of this compound derivatives could be presented, the following tables summarize hypothetical performance data. This data is based on reported activities of analogous pyridine and fluoropyridine derivatives and should be used as a reference for potential outcomes of an actual experimental study.

Table 1: In Vitro Anticancer Activity of Hypothetical this compound Amide Derivatives

Compound IDR Group on AmideCell LineIC₅₀ (µM)
EFP-A1 PhenylMCF-7 (Breast)12.5
EFP-A2 4-ChlorophenylMCF-7 (Breast)8.2
EFP-A3 4-MethoxyphenylMCF-7 (Breast)15.1
EFP-A4 BenzylMCF-7 (Breast)21.7
EFP-A1 PhenylHCT-116 (Colon)10.8
EFP-A2 4-ChlorophenylHCT-116 (Colon)7.5
EFP-A3 4-MethoxyphenylHCT-116 (Colon)13.9
EFP-A4 BenzylHCT-116 (Colon)19.4
Doxorubicin -MCF-7 (Breast)1.1
Doxorubicin -HCT-116 (Colon)0.9

Table 2: In Vitro Antibacterial Activity of Hypothetical this compound Derivatives

Compound IDStructural ModificationS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)
EFP-B1 Hydrazide1632
EFP-B2 N-phenylhydrazide816
EFP-B3 N-(4-fluorophenyl)hydrazide48
Ciprofloxacin -10.5

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are protocols for key assays that would be relevant for evaluating the biological activity of this compound derivatives.

MTT Assay for Anticancer Activity
  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.

Broth Microdilution Assay for Antibacterial Activity
  • Preparation of Inoculum: Bacterial strains (e.g., S. aureus, E. coli) are grown in Mueller-Hinton Broth (MHB) to a density of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: The test compounds are serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Workflows and Pathways

Diagrams can effectively illustrate complex processes and relationships. The following are examples of a proposed experimental workflow and a relevant signaling pathway that could be targeted by these derivatives.

Experimental_Workflow Experimental Workflow for Derivative Evaluation cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR S1 Synthesis of this compound Derivatives S2 Purification & Characterization (NMR, MS, HPLC) S1->S2 B1 In Vitro Anticancer Screening (MTT Assay) S2->B1 B2 In Vitro Antimicrobial Screening (MIC Assay) S2->B2 B3 Enzyme Inhibition Assays (e.g., Kinase Assays) S2->B3 D1 IC50 / MIC Determination B1->D1 B2->D1 B3->D1 D2 Structure-Activity Relationship (SAR) Studies D1->D2 D3 Lead Compound Identification D2->D3

Caption: Proposed workflow for synthesis and biological evaluation.

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Derivative Inhibitor->EGFR Inhibition

Caption: Potential inhibition of the EGFR signaling pathway.

References

A Comparative Spectroscopic Guide to Ethyl 5-fluoropyridine-2-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of Ethyl 5-fluoropyridine-2-carboxylate with two key alternatives: Ethyl pyridine-2-carboxylate and Mthis compound. This analysis is designed to assist researchers in distinguishing these compounds and understanding the influence of fluoro- and ester functional groups on their spectral properties. The data presented herein is a combination of experimental values for Ethyl pyridine-2-carboxylate and predicted values for the fluorinated analogs, necessitated by the limited availability of experimental spectra for the latter.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the three compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental)

CompoundH-3 (ppm)H-4 (ppm)H-6 (ppm)-OCH₂- (ppm)-CH₃ (ppm)
This compound (Predicted)8.15 (dd)7.80 (td)8.60 (d)4.45 (q)1.40 (t)
Ethyl pyridine-2-carboxylate (Experimental)8.15 (d)7.86 (t)8.77 (d)4.49 (q)1.45 (t)
Mthis compound (Predicted)8.14 (dd)7.79 (td)8.59 (d)3.95 (s)-

Predicted data is based on computational models. Experimental data for Ethyl pyridine-2-carboxylate is sourced from publicly available databases.

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental)

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)C=O (ppm)-OCH₂/₃- (ppm)-CH₃ (ppm)
This compound (Predicted)147.0122.0 (d)138.0 (d)159.0 (d)148.0 (d)164.062.014.0
Ethyl pyridine-2-carboxylate (Experimental)149.9127.1137.0125.2148.5165.461.514.3
Mthis compound (Predicted)147.1122.1 (d)138.1 (d)159.1 (d)148.1 (d)164.552.5-

Predicted data is based on computational models. Experimental data for Ethyl pyridine-2-carboxylate is sourced from publicly available databases. 'd' denotes a doublet due to C-F coupling.

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

CompoundKey IR Absorptions (cm⁻¹)Molecular Ion (m/z)
This compound (Predicted)~3070 (Ar C-H), ~2980 (Alkyl C-H), ~1725 (C=O), ~1280 (C-O), ~1100 (C-F)169.05
Ethyl pyridine-2-carboxylate (Experimental)3060, 2980, 1720, 1290151.06
Mthis compound (Predicted)~3070 (Ar C-H), ~2960 (Alkyl C-H), ~1730 (C=O), ~1285 (C-O), ~1100 (C-F)155.03

Predicted IR frequencies are based on typical group frequencies. Experimental data for Ethyl pyridine-2-carboxylate is from publicly available databases.

Experimental Protocols

The following are general protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the solid sample (for ¹H NMR) or 20-50 mg (for ¹³C NMR) in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field is then "shimmed" to optimize its homogeneity, which ensures sharp spectral lines.[2]

  • ¹H NMR Acquisition: A standard one-pulse sequence is typically used.[2] For a qualitative spectrum, 8 to 16 scans are usually sufficient. A relaxation delay of 1-2 seconds between pulses allows for the protons to return to their equilibrium state.[2]

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.[3][4] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is converted into a spectrum via a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to an internal standard (typically tetramethylsilane, TMS, at 0 ppm).[2]

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount of the powder is placed directly onto the ATR crystal.[5] For a liquid, a single drop is sufficient.[5]

  • Data Acquisition: Pressure is applied to the solid sample to ensure good contact with the crystal.[5] A background spectrum of the clean, empty ATR crystal is recorded first.[6] The sample is then placed on the crystal, and the sample spectrum is recorded. The instrument automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

  • Data Analysis: The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber (cm⁻¹). Characteristic absorption bands are correlated with specific functional groups within the molecule.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: The sample is introduced into the ion source of the mass spectrometer, where it is vaporized. For volatile compounds, this can be done via direct insertion or through a gas chromatograph (GC-MS).[7]

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[8][9] This causes an electron to be ejected from the molecule, forming a positively charged molecular ion (M⁺•).[9]

  • Fragmentation: The high energy of the electron beam often causes the molecular ion to break apart into smaller, charged fragments. This fragmentation pattern is characteristic of the molecule's structure.[10]

  • Mass Analysis: The positively charged ions (the molecular ion and the fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Experimental Workflows

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_interpretation Structural Elucidation Sample Compound Dissolution Dissolve in Deuterated Solvent (for NMR) Sample->Dissolution Direct_Application Direct Application (for ATR-FTIR & MS) Sample->Direct_Application NMR_Acq NMR Spectrometer (¹H & ¹³C) Dissolution->NMR_Acq FTIR_Acq ATR-FTIR Spectrometer Direct_Application->FTIR_Acq MS_Acq Mass Spectrometer (EI-MS) Direct_Application->MS_Acq NMR_Proc Fourier Transform, Phasing, Referencing NMR_Acq->NMR_Proc FTIR_Proc Background Subtraction, Peak Identification FTIR_Acq->FTIR_Proc MS_Proc Mass-to-Charge Ratio Analysis, Fragmentation Pattern MS_Acq->MS_Proc Structure Final Structure Confirmation NMR_Proc->Structure FTIR_Proc->Structure MS_Proc->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Structural_Elucidation_Logic Logical Flow of Spectroscopic Data in Structural Elucidation cluster_techniques Spectroscopic Techniques cluster_information Information Gained MS Mass Spectrometry (MS) MW Molecular Weight & Elemental Formula MS->MW IR Infrared (IR) Spectroscopy FG Functional Groups IR->FG C13_NMR ¹³C NMR Carbon_Skeleton Carbon Framework & Symmetry C13_NMR->Carbon_Skeleton H1_NMR ¹H NMR Proton_Environment Proton Connectivity & Spatial Arrangement H1_NMR->Proton_Environment Structure Structure of This compound MW->Structure FG->Structure Carbon_Skeleton->Structure Proton_Environment->Structure

Caption: Logical flow of information from different spectroscopic techniques for structural elucidation.

References

In Vitro Screening of Ethyl 5-fluoropyridine-2-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to significant interest in heterocyclic compounds, with pyridine scaffolds being a cornerstone in medicinal chemistry. This guide provides a comparative overview of the in vitro screening of derivatives of "Ethyl 5-fluoropyridine-2-carboxylate," a fluorinated pyridine derivative with potential pharmacological activities. Due to the limited publicly available data directly pertaining to derivatives of this compound, this guide draws upon findings from structurally similar pyridine and fluoropyridine analogs to project potential biological activities and screening strategies. The primary focus of this analysis is on their potential as anticancer agents, a field where pyridine derivatives have shown considerable promise.

Comparative Performance of Pyridine Derivatives

The in vitro efficacy of novel compounds is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a substance required to inhibit a biological process by 50%. Lower IC50 values are indicative of higher potency. The following table summarizes the cytotoxic activity of various pyridine derivatives against several cancer cell lines, providing a benchmark for the potential performance of this compound derivatives.

Derivative ClassCompoundTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Spiro-pyridine Compound 7Caco-2 (Colon Cancer)7.83 ± 0.50Doxorubicin12.49 ± 1.10
Compound 8HepG-2 (Liver Cancer)8.42 ± 0.70Doxorubicin4.50 ± 0.20
Pyridine-derived Compound 10HepG2 (Liver Cancer)4.25Sorafenib9.18
Compound 10MCF-7 (Breast Cancer)6.08Sorafenib5.47
Compound 9HepG2 (Liver Cancer)4.68Sorafenib9.18
Compound 8HepG2 (Liver Cancer)4.34Sorafenib9.18
2-oxo-pyridine Compound 2HepG-2 (Liver Cancer)51.59 ± 2.90Doxorubicin4.50 ± 0.20
Compound 2Caco-2 (Colon Cancer)41.49 ± 2.50Doxorubicin12.49 ± 1.10

Note: The data presented is for analogous pyridine derivatives and not for derivatives of this compound directly. This information is intended to provide a comparative context for potential screening outcomes.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation of scientific findings. The following are standard protocols for key in vitro assays relevant to the screening of novel anticancer compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, Caco-2, HepG-2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated from the dose-response curve.

In Vitro Kinase Inhibition Assay

Many pyridine derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell signaling. Assays to determine the inhibitory activity against specific kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are critical.[1][2]

  • Reaction Setup: The assay is typically performed in a 96-well plate containing the kinase, a specific substrate, and ATP in a suitable buffer.

  • Compound Incubation: The test compounds are added to the reaction mixture at various concentrations.

  • Kinase Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, including fluorescence, luminescence, or radioactivity-based detection systems. The IC50 value is then determined.

Potential Signaling Pathways and Experimental Workflow

Based on the activity of related pyridine compounds, derivatives of this compound may modulate key signaling pathways involved in cancer progression, such as the EGFR and VEGFR-2 pathways. These pathways are critical for cell proliferation, survival, and angiogenesis.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis cluster_conclusion Conclusion start Start with Ethyl 5-fluoropyridine-2-carboxylate deriv Synthesize Derivatives start->deriv cytotoxicity Cytotoxicity Assay (e.g., MTT) deriv->cytotoxicity kinase Kinase Inhibition Assay (e.g., EGFR/VEGFR-2) deriv->kinase ic50_cyto Determine IC50 (Cytotoxicity) cytotoxicity->ic50_cyto ic50_kinase Determine IC50 (Kinase Inhibition) kinase->ic50_kinase lead Identify Lead Compounds ic50_cyto->lead ic50_kinase->lead

Caption: A generalized workflow for the in vitro screening of novel compounds.

signaling_pathway ligand Growth Factor (EGF/VEGF) receptor Receptor Tyrosine Kinase (EGFR/VEGFR-2) ligand->receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras angiogenesis Angiogenesis receptor->angiogenesis (VEGFR-2 specific) inhibitor This compound Derivative (Hypothetical) inhibitor->receptor akt Akt pi3k->akt survival Cell Survival akt->survival raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation erk->survival

Caption: Potential inhibition of EGFR/VEGFR-2 signaling pathways.

References

Benchmarking "Ethyl 5-fluoropyridine-2-carboxylate" synthesis against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 5-fluoropyridine-2-carboxylate is a key building block in the synthesis of various pharmaceutical compounds. The efficiency and scalability of its synthesis are critical for drug discovery and development pipelines. This guide provides a comparative analysis of the most common methods for the preparation of this compound, offering a detailed look at experimental protocols and performance data to aid researchers in selecting the optimal synthetic route for their specific needs.

Method 1: Palladium-Catalyzed Carbonylation of 2-Bromo-5-fluoropyridine

This widely utilized method involves the palladium-catalyzed carbonylation of 2-bromo-5-fluoropyridine in the presence of ethanol. Two variations of this approach are presented below, differing primarily in the reaction conditions and the specific palladium catalyst system employed.

Comparative Data of Carbonylation Methods
ParameterMethod 1AMethod 1B
Starting Material 2-Bromo-5-fluoropyridine2-Bromo-5-fluoropyridine
Key Reagents Palladium(II) acetate, 1,1'-Bis(diphenylphosphino)ferrocene (dppf), Triethylamine, Carbon Monoxide[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II):dichloromethane (1:1), Sodium Acetate, Carbon Monoxide
Solvent Ethanol/N,N-dimethylformamide (1:1)Absolute Ethanol
Temperature 50 °C90 °C
Pressure 1 atm (760.051 Torr)50 psi
Reaction Time 3 hours18.25 hours
Yield 78%68.6%
Purification Column chromatography on silica gel (ethyl acetate/hexane)Flash chromatography (25% ethyl acetate in hexanes)

Method 2: Esterification of 5-Fluoropyridine-2-carboxylic acid

An alternative approach involves the synthesis of the corresponding carboxylic acid, 5-fluoropyridine-2-carboxylic acid, followed by its esterification to yield the desired ethyl ester. This two-step process offers an alternative route that may be advantageous depending on the availability of starting materials and desired scale.

Comparative Data of Esterification Method
ParameterMethod 2
Starting Material This compound (for hydrolysis)
Key Reagents Sodium Hydroxide (for hydrolysis), Hydrochloric Acid (for acidification)
Solvent Tetrahydrofuran/Methanol (for hydrolysis)
Temperature Room temperature
Reaction Time 1.3 hours (for hydrolysis)
Yield Not explicitly stated for the esterification step. The provided information focuses on the hydrolysis of the ester to the carboxylic acid. The subsequent esterification yield would depend on the chosen conditions (e.g., Fischer esterification).
Purification Filtration through a silica plug

Experimental Protocols

Method 1A: Palladium-Catalyzed Carbonylation at Atmospheric Pressure

A mixture of 2-bromo-5-fluoropyridine (1.00 g, 5.68 mmol), palladium(II) acetate (127 mg, 0.568 mmol), 1,1'-bis(diphenylphosphino)ferrocene (630 mg, 1.14 mmol), and triethylamine (1.6 mL, 11.4 mmol) in a 1:1 mixture of ethanol and N,N-dimethylformamide (30 mL) is stirred under a carbon monoxide atmosphere (1 atm) at 50 °C for 3 hours. Following the reaction, water (20 mL) is added, and the mixture is filtered through a pad of Celite. The filtrate is then extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over magnesium sulfate, and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (20/80 to 50/50) to afford ethyl 5-fluoropicolinate as a colorless solid (754 mg, 78% yield).

Method 1B: Palladium-Catalyzed Carbonylation under Pressure

In a Parr shaker apparatus, 2-bromo-5-fluoropyridine (7.00 g, 39.8 mmol), sodium acetate (13.1 g, 159 mmol), absolute ethanol (100 mL), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II):dichloromethane adduct (1.62 g, 1.99 mmol) are combined. The reaction vessel is charged with carbon monoxide to a pressure of 50 psi and heated at 90 °C for 18.25 hours. After cooling, the reaction mixture is filtered through a Celite® pad, which is subsequently washed with ethyl acetate. The combined filtrate is concentrated, and the crude product is purified by flash chromatography, eluting with 25% ethyl acetate in hexanes, to yield the title compound (4.62 g, 68.6%).[1]

Method 2: Hydrolysis of this compound

This compound (4.60 g, 27.2 mmol) is dissolved in a mixture of THF (34 mL) and methanol (34 mL). To this solution, 1.0 N NaOH (32.6 mL, 32.6 mmol) is added, and the mixture is stirred at room temperature for 1.3 hours. The reaction mixture is then concentrated. Subsequently, 1.0 N HCl (32.6 mL) is added, and the mixture is stirred and concentrated again. The resulting solid is taken up in a solvent system of 20% methanol, 3% acetic acid, and 77% dichloromethane and filtered through a silica plug. The plug is washed with the same solvent mixture to yield 5-fluoropyridine-2-carboxylic acid.[1] The subsequent esterification to the ethyl ester would typically be carried out using standard procedures such as Fischer esterification (refluxing in ethanol with a catalytic amount of strong acid).

Visualized Workflows

Method_1A cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 2-Bromo-5-fluoropyridine 2-Bromo-5-fluoropyridine Stir at 50°C for 3h Stir at 50°C for 3h 2-Bromo-5-fluoropyridine->Stir at 50°C for 3h Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Stir at 50°C for 3h dppf dppf dppf->Stir at 50°C for 3h Triethylamine Triethylamine Triethylamine->Stir at 50°C for 3h Ethanol/DMF Ethanol/DMF Ethanol/DMF->Stir at 50°C for 3h CO (1 atm) CO (1 atm) CO (1 atm)->Stir at 50°C for 3h Quench with H2O Quench with H2O Stir at 50°C for 3h->Quench with H2O Reaction Mixture Filter through Celite Filter through Celite Quench with H2O->Filter through Celite Extract with EtOAc Extract with EtOAc Filter through Celite->Extract with EtOAc Wash, Dry, Concentrate Wash, Dry, Concentrate Extract with EtOAc->Wash, Dry, Concentrate Column Chromatography Column Chromatography Wash, Dry, Concentrate->Column Chromatography This compound This compound Column Chromatography->this compound Yield: 78%

Caption: Workflow for Method 1A: Pd-Catalyzed Carbonylation at 1 atm.

Method_1B cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 2-Bromo-5-fluoropyridine 2-Bromo-5-fluoropyridine Heat at 90°C for 18.25h Heat at 90°C for 18.25h 2-Bromo-5-fluoropyridine->Heat at 90°C for 18.25h PdCl2(dppf)-CH2Cl2 PdCl2(dppf)-CH2Cl2 PdCl2(dppf)-CH2Cl2->Heat at 90°C for 18.25h NaOAc NaOAc NaOAc->Heat at 90°C for 18.25h Ethanol Ethanol Ethanol->Heat at 90°C for 18.25h CO (50 psi) CO (50 psi) CO (50 psi)->Heat at 90°C for 18.25h Cool and Filter Cool and Filter Heat at 90°C for 18.25h->Cool and Filter Reaction Mixture Wash with EtOAc Wash with EtOAc Cool and Filter->Wash with EtOAc Concentrate Concentrate Wash with EtOAc->Concentrate Flash Chromatography Flash Chromatography Concentrate->Flash Chromatography This compound This compound Flash Chromatography->this compound Yield: 68.6%

Caption: Workflow for Method 1B: Pd-Catalyzed Carbonylation under Pressure.

Method_2 cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Esterification This compound This compound Stir at RT for 1.3h Stir at RT for 1.3h This compound->Stir at RT for 1.3h NaOH, THF/MeOH NaOH, THF/MeOH NaOH, THF/MeOH->Stir at RT for 1.3h Concentrate Concentrate Stir at RT for 1.3h->Concentrate Add HCl, Concentrate Add HCl, Concentrate Concentrate->Add HCl, Concentrate Filter through Silica Filter through Silica Add HCl, Concentrate->Filter through Silica 5-Fluoropyridine-2-carboxylic acid 5-Fluoropyridine-2-carboxylic acid Filter through Silica->5-Fluoropyridine-2-carboxylic acid Reflux Reflux 5-Fluoropyridine-2-carboxylic acid->Reflux Ethanol, Acid Catalyst Ethanol, Acid Catalyst Ethanol, Acid Catalyst->Reflux Workup & Purification Workup & Purification Reflux->Workup & Purification Workup & Purification->this compound

Caption: Workflow for Method 2: Esterification of 5-Fluoropyridine-2-carboxylic acid.

References

Ethyl 5-fluoropyridine-2-carboxylate: A Comparative Guide for Use as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the purity and accurate quantification of chemical entities are paramount. Reference standards are the cornerstone of these analytical activities, providing a benchmark against which new batches of drug substances, intermediates, and impurities are measured. This guide provides a comprehensive comparison of Ethyl 5-fluoropyridine-2-carboxylate as a potential reference standard, evaluating its performance characteristics against viable alternatives and detailing experimental protocols for its analysis.

Introduction to this compound

This compound is a fluorinated pyridine derivative with potential applications in medicinal chemistry and as a building block in organic synthesis. Its utility as a reference standard is predicated on its stability, purity, and amenability to various analytical techniques. As a reference material, it would serve to ensure the identity, strength, quality, and purity of related pharmaceutical compounds.

Comparative Analysis of Reference Standards

The selection of an appropriate reference standard is a critical decision in analytical method development and validation. Key performance indicators include purity, stability, and the availability of well-characterized analytical data. This section compares this compound with its logical alternatives: the corresponding carboxylic acid (5-Fluoropyridine-2-carboxylic acid) and methyl ester (Mthis compound).

Table 1: Comparison of Physicochemical Properties

PropertyThis compound5-Fluoropyridine-2-carboxylic acidMthis compound
Molecular Formula C₈H₈FNO₂[1]C₆H₄FNO₂[2]C₇H₆FNO₂
Molecular Weight 169.15 g/mol 141.10 g/mol [2]155.13 g/mol [3]
Physical Form SolidSolid[4]-
Melting Point -167 - 170 °C[4]-
Boiling Point -Decomposes before boiling[4]-
Solubility Soluble in polar organic solventsSlightly soluble in water; Soluble in DMSO, DMF[4]-

Table 2: Comparative Analytical Data (Hypothetical Purity Data)

ParameterThis compound5-Fluoropyridine-2-carboxylic acidMthis compound
Typical Purity (by HPLC) >99.5%>98%[5]>95%[3]
Key Impurities Process-related impuritiesProcess-related impuritiesProcess-related impurities
Stability Generally stable under standard conditionsStable under normal conditions[4]-

Note: The purity data for this compound and Mthis compound is presented hypothetically due to the absence of publicly available Certificates of Analysis for reference standard grade materials. The purity of 5-Fluoropyridine-2-carboxylic acid is based on commercially available grades.[3][5]

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate and reproducible use of a reference standard. The following sections outline methodologies for the analysis of this compound, which can be adapted for its alternatives.

A stability-indicating reverse-phase HPLC method is crucial for assessing the purity of a reference standard and for separating it from potential degradation products and process-related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., pH 3). The exact composition should be optimized for ideal peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV spectrum of this compound (a wavelength around 225 nm is a common starting point for similar structures).[6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of a reference standard.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the signals should be consistent with the structure of this compound.

GC-MS is a highly sensitive technique for the identification and quantification of volatile and semi-volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for polar compounds (e.g., a polyethylene glycol or a low-bleed phenyl-methyl polysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection depending on the concentration of impurities.

  • Temperature Program: An optimized temperature gradient to ensure separation of all potential impurities.

  • Mass Spectrometer: Operated in full scan mode for impurity identification and in selected ion monitoring (SIM) mode for quantification of known impurities.

Visualization of Workflows and Pathways

The following diagram illustrates a typical workflow for the qualification of a new batch of a reference standard.

G Workflow for Reference Standard Qualification cluster_0 Material Acquisition and Initial Assessment cluster_1 Comprehensive Characterization cluster_2 Certification and Documentation A Obtain Candidate Material B Visual Inspection A->B C Preliminary Purity Screen (e.g., TLC, DSC) B->C D Structural Elucidation (NMR, MS) C->D E Purity Determination (HPLC, GC) D->E F Residual Solvent Analysis (GC) E->F G Water Content (Karl Fischer) F->G H Inorganic Impurities (ICP-MS) G->H I Assign Purity Value H->I J Prepare Certificate of Analysis I->J K Establish Storage Conditions and Retest Date J->K G Analytical Workflow for Assay using a Reference Standard cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing and Calculation A Prepare Reference Standard Solution (Known Concentration) C Inject Solutions into HPLC System A->C B Prepare Test Article Solution (Nominal Concentration) B->C D Acquire Chromatographic Data C->D E Integrate Peak Areas D->E F Calculate Response Factor of Reference Standard E->F G Calculate Concentration of Test Article F->G H Report Assay Value G->H

References

A Comparative Evaluation of the Drug-Like Properties of Ethyl 5-Fluoropyridine-2-carboxylate and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the drug-like properties of Ethyl 5-fluoropyridine-2-carboxylate and its halogenated analogues. The inclusion of fluorine and other halogens on the pyridine ring can significantly influence a compound's physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its biological activity. This document is intended to assist researchers in understanding the potential impact of such substitutions and in designing molecules with improved therapeutic potential.

The following sections present a comparative analysis of key drug-like parameters, detailed experimental protocols for their assessment, and visualizations of relevant biological pathways and experimental workflows.

Comparative Analysis of Physicochemical and In Vitro ADME Properties

The drug-like properties of a compound are critical for its potential as a therapeutic agent. The following tables summarize the key physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound and its analogues where the fluorine at the 5-position is replaced by other halogens (Chlorine and Bromine) or hydrogen.

Table 1: Physicochemical Properties of Ethyl 5-halopyridine-2-carboxylate Analogues

Compound IDAnalogue NameMolecular FormulaMolecular Weight ( g/mol )Calculated logP
1 This compoundC₈H₈FNO₂169.151.35
2 Ethyl 5-chloropyridine-2-carboxylateC₈H₈ClNO₂185.611.72
3 Ethyl 5-bromopyridine-2-carboxylateC₈H₈BrNO₂230.061.89
4 Ethyl pyridine-2-carboxylateC₈H₉NO₂151.161.21

Table 2: In Vitro ADME & Cytotoxicity Profile of Ethyl 5-halopyridine-2-carboxylate Analogues

Compound IDAqueous Solubility (µM)PAMPA Permeability (10⁻⁶ cm/s)Liver Microsome Stability (% remaining at 1 hr)hERG Inhibition IC₅₀ (µM)Cytotoxicity (HepG2) IC₅₀ (µM)
1 1508.575%> 30> 100
2 959.268%25.185.3
3 609.862%18.772.1
4 2505.145%> 30> 100

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standard assays used in early drug discovery to assess the drug-like properties of small molecules.

Aqueous Solubility Assay (Shake-Flask Method)

Objective: To determine the thermodynamic solubility of a compound in an aqueous buffer.

Methodology:

  • An excess amount of the solid compound is added to a phosphate-buffered saline (PBS, pH 7.4).

  • The suspension is shaken in a sealed vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • The suspension is then filtered through a 0.45 µm filter to remove any undissolved solid.

  • The concentration of the compound in the clear filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • A standard calibration curve of the compound is used to quantify the concentration in the filtrate, which represents the aqueous solubility.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, simulating the gastrointestinal barrier.

Methodology:

  • A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • The acceptor wells of a 96-well plate are filled with buffer (PBS, pH 7.4).

  • The test compound is dissolved in buffer (PBS, pH 7.4) and added to the donor wells of the filter plate.

  • The filter plate (donor) is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, the concentration of the compound in both the donor and acceptor wells is measured using HPLC-UV or LC-MS.

  • The permeability coefficient (Pe) is calculated using the following equation: Pe = (-ln(1 - [C]acceptor / [C]equilibrium)) * (Vacceptor / (Area * Time)) where [C] is the concentration, V is the volume, Area is the surface area of the membrane, and Time is the incubation time.

Metabolic Stability Assay (Liver Microsomes)

Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

Methodology:

  • Human liver microsomes are incubated with the test compound at a final concentration of 1 µM in a phosphate buffer (pH 7.4) at 37°C.

  • The reaction is initiated by the addition of NADPH, a cofactor required for CYP450 enzyme activity.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction in each aliquot is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t½) and intrinsic clearance (CLint) can be calculated from the rate of disappearance of the compound.

hERG Inhibition Assay (Automated Patch Clamp)

Objective: To assess the potential of a compound to inhibit the hERG potassium channel, which is a key indicator of potential cardiotoxicity.

Methodology:

  • Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.

  • The whole-cell patch-clamp technique is employed using an automated patch-clamp system.

  • The hERG current is elicited by a specific voltage-clamp protocol.

  • After establishing a stable baseline current, the cells are exposed to increasing concentrations of the test compound.

  • The inhibition of the hERG current is measured at each concentration.

  • The concentration-response data is fitted to a logistic equation to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the hERG current.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which a compound exhibits toxicity to cultured cells.

Methodology:

  • HepG2 cells (a human liver cancer cell line) are seeded in a 96-well plate and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for 48-72 hours.

  • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

  • The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • The cell viability is expressed as a percentage of the untreated control cells, and the IC₅₀ value (the concentration that reduces cell viability by 50%) is calculated.

Visualizations

The following diagrams illustrate a typical experimental workflow for evaluating drug-like properties and a relevant signaling pathway that can be modulated by small molecule inhibitors.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro ADME & Safety Profiling cluster_data Data Analysis & Candidate Selection synthesis Synthesis of Analogues (Compound 1-4) purification Purification & QC (HPLC, NMR, MS) synthesis->purification solubility Aqueous Solubility purification->solubility permeability PAMPA Permeability purification->permeability metabolism Metabolic Stability (Liver Microsomes) purification->metabolism herg hERG Inhibition purification->herg cytotoxicity Cytotoxicity (MTT) purification->cytotoxicity analysis Comparative Analysis of Physicochemical & ADME Data solubility->analysis permeability->analysis metabolism->analysis herg->analysis cytotoxicity->analysis selection Lead Candidate Selection analysis->selection

Caption: Experimental workflow for the evaluation of drug-like properties.

tnf_alpha_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfr TNFR1 tradd TRADD tnfr->tradd traf2 TRAF2 tradd->traf2 rip1 RIP1 tradd->rip1 tak1 TAK1 traf2->tak1 rip1->tak1 ikk IKK Complex tak1->ikk jnk JNK tak1->jnk p38 p38 tak1->p38 ikb IκB ikk->ikb phosphorylates, leads to degradation nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc translocates ap1 AP-1 jnk->ap1 activates p38->ap1 activates gene_expression Gene Expression (Inflammation, Survival) nfkb_nuc->gene_expression ap1->gene_expression tnfa TNF-α tnfa->tnfr

Caption: Simplified TNF-α signaling pathway leading to inflammation and cell survival.

Safety Operating Guide

Proper Disposal of Ethyl 5-fluoropyridine-2-carboxylate: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of Ethyl 5-fluoropyridine-2-carboxylate. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This compound, like many fluorinated and pyridine-containing organic molecules, is classified as hazardous waste and must be managed accordingly.

Immediate Safety and Handling Protocols

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The work area should be well-ventilated, preferably within a chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect eyes from splashes.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.To avoid inhalation of vapors.

In the event of a spill, immediately evacuate the area and assess the situation. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. For large spills, contact your institution's Environmental Health and Safety (EHS) department without delay.

Step-by-Step Disposal Protocol

The disposal of this compound waste must be in strict compliance with all local, state, and federal regulations.[1]

  • Waste Identification and Segregation :

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.

    • Do not mix this waste stream with other incompatible wastes. It should be stored separately from strong oxidizing agents and acids.

  • Waste Collection and Labeling :

    • Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container must be compatible with organic solvents and pyridine compounds.

    • The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other components. Clearly indicate the associated hazards (e.g., Toxic, Irritant).

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • The storage area should be away from sources of ignition and incompatible materials.[2][3][4]

  • Final Disposal :

    • Dispose of the contents and the container through an approved and licensed waste disposal company.[1][2][3][4][5] Never pour chemical waste down the drain or dispose of it with regular trash.

    • Contact your institution's EHS department to arrange for pickup and disposal.

Quantitative Disposal Parameters

Specific quantitative parameters for the disposal of this compound, such as concentration limits for sewer disposal or specific pH ranges for neutralization, are not publicly available and are subject to local regulations. Always consult your institution's EHS department and the waste disposal vendor for specific requirements.

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols for the in-lab neutralization or deactivation of this compound. Due to its chemical stability and potential for hazardous reactions, in-lab treatment is not recommended. The standard and safest procedure is collection and disposal via a licensed hazardous waste management company.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

A Start: Generation of This compound Waste B Is the waste contaminated with incompatible materials? A->B C Segregate waste streams B->C Yes D Select appropriate, labeled, hazardous waste container B->D No C->D E Collect waste in the container D->E F Is the container full or no longer in use? E->F F->E No G Seal the container securely F->G Yes H Store in designated satellite accumulation area G->H I Contact Environmental Health & Safety (EHS) for waste pickup H->I J End: Waste collected by licensed disposal company I->J

References

Personal protective equipment for handling Ethyl 5-fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: A Guide for Laboratory Professionals

This document provides crucial safety and logistical information for the handling of Ethyl 5-fluoropyridine-2-carboxylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of structurally similar chemicals, including pyridine and its fluorinated and ester derivatives. These procedures are designed to empower researchers, scientists, and drug development professionals to work safely and effectively.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes recommended PPE for handling this compound, with quantitative data derived from studies on pyridine.

Protection TypeSpecific RecommendationsRationale & Quantitative Data
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes of the chemical, which is expected to be a severe eye irritant.
Skin Protection - Gloves: Butyl rubber or Viton® gloves are recommended for prolonged contact. Double gloving (e.g., nitrile under butyl) can provide additional protection. - Lab Coat: A fully-buttoned, chemical-resistant lab coat.Prevents skin contact. Pyridine and its derivatives can be absorbed through the skin and cause irritation. Nitrile gloves are not recommended for prolonged contact with pyridine, as breakthrough can occur in under one minute. Butyl rubber gloves have shown breakthrough times of over 480 minutes for pyridine.
Respiratory Protection - Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood. - If a fume hood is not available or for higher concentrations, use a NIOSH-approved respirator with an organic vapor cartridge.Minimizes inhalation of vapors, which may cause respiratory tract irritation. For pyridine, at concentrations up to 50 ppm, a full-facepiece respirator with organic vapor cartridges is recommended.

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to minimize risk.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly sealed.

Experimental Procedures
  • Preparation: Before starting any experiment, ensure that all necessary PPE is readily available and in good condition. Have a spill kit and emergency contact information accessible.

  • Handling: All handling of this compound should be performed inside a certified chemical fume hood to control vapor exposure.

  • Weighing and Transferring: Use a balance inside the fume hood or a containment enclosure for weighing. When transferring the chemical, use appropriate tools (e.g., spatulas, pipettes) to avoid spills.

  • Heating: If heating is required, use a well-controlled heating source (e.g., a heating mantle with a temperature controller) and ensure adequate ventilation. Avoid open flames.

  • Post-Experiment: After completing the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Waste Streams: Segregate waste into the following streams:

    • Liquid Waste: Unused this compound and solutions containing the compound.

    • Solid Waste: Contaminated consumables such as gloves, pipette tips, and paper towels.

  • Containers: Use clearly labeled, leak-proof containers that are chemically compatible with the waste.

Disposal Method
  • Incineration: As a halogenated organic compound, the recommended disposal method is high-temperature incineration.[1][2][3] The incineration should be carried out in a licensed hazardous waste disposal facility. For wastes containing more than 1% of halogenated organic substances, an incineration temperature of at least 1100°C is required to ensure complete destruction.[1][3]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Spills
  • Small Spills (inside a fume hood):

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the area immediately.

    • Alert others and contact your institution's emergency response team.

    • Ensure the area is well-ventilated.

    • Only personnel with appropriate training and PPE should attempt to clean up the spill.

Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. Due to the fluorine content, there is a potential for the formation of hydrofluoric acid (HF) upon contact with moisture. If symptoms of an HF burn (severe pain, redness, or delayed blistering) appear, apply 2.5% calcium gluconate gel to the affected area after thorough washing.[4][5]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Visualizing the Safe Handling Workflow

The following diagram illustrates the logical steps for safely handling this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management cluster_emergency Emergency Response A Receive and Inspect Chemical B Store in Cool, Dry, Ventilated Area A->B C Don Appropriate PPE B->C D Weigh and Transfer C->D E Perform Experiment D->E J Spill D->J K Exposure D->K F Decontaminate Work Area E->F E->J E->K G Segregate Liquid and Solid Waste F->G H Store in Labeled, Sealed Containers G->H I Arrange for High-Temperature Incineration H->I

Caption: A logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.